cis-LY393053
Beschreibung
Eigenschaften
CAS-Nummer |
394735-81-0 |
|---|---|
Molekularformel |
C21H21NO4S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
3-[(1S)-1-amino-1-carboxy-2-(9H-thioxanthen-9-yl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4S/c22-21(20(25)26,13-9-12(10-13)19(23)24)11-16-14-5-1-3-7-17(14)27-18-8-4-2-6-15(16)18/h1-8,12-13,16H,9-11,22H2,(H,23,24)(H,25,26)/t12?,13?,21-/m0/s1 |
InChI-Schlüssel |
KXEPELZEWQYLKO-BOOFNHFASA-N |
Isomerische SMILES |
C1C(CC1[C@@](CC2C3=CC=CC=C3SC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1C(CC1C(CC2C3=CC=CC=C3SC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-amino-2(S)-(3-cis-carboxycyclobutyl-3-(9-thioxanthen-9-yl)propionic acid) 2-amino-2-(3-cis-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid) 2-amino-2-(3-trans-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid) LY 393053 LY393053 LY393675 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Antagonistic Action of cis-LY393053 on Group I Metabotropic Glutamate Receptors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of cis-LY393053, a potent antagonist of group I metabotropic glutamate (mGlu) receptors.[1] This document collates available preclinical data, details key experimental methodologies used to characterize its pharmacological profile, and presents its established role in elucidating the differential functions of cell surface versus intracellular mGlu receptors. The information is intended to serve as a foundational resource for researchers and professionals engaged in neuroscience drug discovery and development.
Core Mechanism of Action: Antagonism of Group I mGlu Receptors
This compound is a derivative of the 4-carboxyphenylglycine pharmacophore and functions as a competitive antagonist at group I metabotropic glutamate receptors.[1] This group comprises mGlu1 and mGlu5 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/G11 signaling cascade.[2][3] Upon activation by the endogenous ligand glutamate, these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), modulating a wide array of neuronal functions.[2][3] this compound exerts its effect by blocking the binding of glutamate to these receptors, thereby inhibiting the downstream signaling cascade.
A critical feature of this compound is its impermeability to the cell membrane.[4][5][6] This characteristic has made it an invaluable pharmacological tool for distinguishing the physiological roles of mGlu receptors located on the cell surface from those present on intracellular membranes, such as the endoplasmic reticulum and nuclear membrane.[5][6][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for LY393053 and its active cis-isomer.
Table 1: In Vitro Potency of LY393053 Series
| Compound Series | Receptor Target | Assay | Potency (IC50) | Reference |
| LY393053 and related compounds | Group I mGlu Receptors (mGlu1 and mGlu5) | Phosphoinositide (PI) Hydrolysis | 1 to 30 µM | [1] |
Table 2: In Vivo Efficacy of LY393053
| Compound | Model | Endpoint | Route of Administration | Potency (ED50) | Reference |
| LY393053 | DHPG-induced limbic seizures in mice | Inhibition of seizures | Intracerebroventricular | 9 nmol | [1] |
| This compound | DHPG-induced PI hydrolysis in rat hippocampus and cerebellum | Inhibition of PI hydrolysis | - | Dose-dependent inhibition | [1] |
| This compound | DHPG-induced PI hydrolysis in rat hippocampus | Inhibition of PI hydrolysis | Intraperitoneal (30 mg/kg) | Significant inhibition | [1][4] |
Key Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay (In Vitro)
This assay is a functional measure of Gq-coupled receptor activation, such as group I mGlu receptors.
-
Objective: To determine the potency of antagonist compounds in blocking agonist-induced stimulation of phospholipase C.
-
Methodology:
-
Cultured cells expressing the target mGlu receptor (e.g., mGlu1 or mGlu5) are incubated with a radiolabeled inositol precursor, such as [3H]-myo-inositol, to label the cellular phosphoinositide pool.
-
The cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
A specific group I mGlu receptor agonist, such as (RS)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptors.
-
The reaction is stopped, and the water-soluble inositol phosphates (IPs) are separated from the lipid fraction using anion-exchange chromatography.
-
The amount of radiolabeled IPs is quantified by scintillation counting.
-
The antagonist's inhibitory effect is determined by measuring the reduction in agonist-stimulated IP accumulation. The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, is then calculated.
-
DHPG-Induced Seizure Model (In Vivo)
This in vivo model assesses the ability of a compound to antagonize the central effects of group I mGlu receptor overactivation.
-
Objective: To evaluate the anticonvulsant efficacy of group I mGlu receptor antagonists.
-
Methodology:
-
Experimental animals, typically mice, are administered the antagonist compound (e.g., LY393053) via a central route, such as intracerebroventricular (i.c.v.) injection, to ensure it reaches the target receptors in the brain.
-
Following antagonist administration, a potent group I mGlu receptor agonist, DHPG, is injected i.c.v. to induce seizure activity.
-
The animals are observed for a defined period for the onset, duration, and severity of seizure behaviors.
-
The efficacy of the antagonist is quantified by its ability to prevent or reduce the severity of the DHPG-induced seizures. The ED50, the dose of the antagonist that is effective in 50% of the animals, can be determined.
-
Visualizing Signaling Pathways and Experimental Logic
Group I mGlu Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway of group I mGlu receptors and the inhibitory action of this compound.
Experimental Workflow for Differentiating Receptor Populations
Caption: Logic for using impermeable vs. permeable ligands to study mGluR5 populations.
Conclusion
This compound is a well-characterized group I metabotropic glutamate receptor antagonist. Its defining feature as a cell-impermeable antagonist has rendered it an essential tool for advancing the understanding of mGlu receptor physiology, particularly in the context of spatially distinct receptor populations. The data and methodologies presented in this guide offer a foundational understanding of its mechanism of action, empowering researchers to effectively utilize this compound in their investigations of the glutamatergic system and its role in neurological function and disease.
References
- 1. Inhibition of group I metabotropic glutamate receptor responses in vivo in rats by a new generation of carboxyphenylglycine-like amino acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LY-3390334 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Location and Cell-Type-Specific Bias of Metabotropic Glutamate Receptor, mGlu5, Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to cis-LY393053 as a Selective mGluR2/3 Agonist
Disclaimer: Despite extensive searches for quantitative pharmacological data specific to cis-LY393053, no publicly available information on its binding affinity, functional potency, or detailed experimental characterization could be located. Therefore, to fulfill the structural and content requirements of this technical guide, we will utilize data for the well-characterized and structurally related selective mGluR2/3 agonist, LY404039 , as a representative example. All quantitative data and specific experimental contexts presented herein pertain to LY404039.
Executive Summary
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are Group II G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. As presynaptic autoreceptors, their activation leads to an inhibition of glutamate release, making them a significant therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate activity, such as schizophrenia and anxiety. This document provides a comprehensive technical overview of the pharmacology of selective mGluR2/3 agonists, using LY404039 as a prime exemplar. It details the signaling pathways, quantitative pharmacology, and the experimental protocols used to characterize such compounds.
Core Pharmacology and Mechanism of Action
Receptor Selectivity and Binding Affinity
Selective mGluR2/3 agonists like LY404039 exhibit high affinity for mGluR2 and mGluR3 subtypes with minimal activity at other mGluR subtypes and other neurotransmitter receptors. This selectivity is critical for minimizing off-target effects. The binding affinity is typically determined through radioligand binding assays.
Table 1: Binding Affinity of LY404039 at Human mGluR Subtypes
| Receptor Subtype | Ki (nM) |
| mGluR2 | 149[1] |
| mGluR3 | 92[1] |
Ki values were determined using radioligand binding assays with membranes from cells expressing recombinant human mGluR subtypes.
Functional Potency and Signaling Pathways
Activation of mGluR2/3 by an agonist initiates a signaling cascade through the Gαi/o subunit of the associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is the canonical signaling pathway for Group II mGluRs. The functional potency of an agonist is quantified by its ability to produce this response, typically measured as an EC50 value in a functional assay.
Table 2: Functional Potency of LY404039
| Assay Type | Cell Line | Measured Effect | EC50 (nM) |
| cAMP Inhibition | CHO cells expressing h-mGluR2 | Inhibition of forskolin-stimulated cAMP | 25.1 |
| cAMP Inhibition | CHO cells expressing h-mGluR3 | Inhibition of forskolin-stimulated cAMP | 20.4 |
EC50 values represent the concentration of LY404039 required to produce 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Below is a diagram illustrating the canonical mGluR2/3 signaling pathway.
Caption: Canonical Gαi/o signaling pathway of mGluR2/3.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of selective mGluR2/3 agonists. The following sections describe standard methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the target receptor.
Objective: To measure the displacement of a radiolabeled ligand from mGluR2 or mGluR3 by the test compound (e.g., LY404039).
Materials:
-
Membrane preparations from cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: [3H]LY341495 (a potent, selective mGluR2/3 antagonist).
-
Test compound: this compound (or LY404039).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Thaw membrane preparations on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations (typically from 10-11 to 10-5 M), and 50 µL of [3H]LY341495 (at a concentration close to its Kd, e.g., 2 nM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM LY341495).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
Test compound: this compound (or LY404039).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Culture cells to ~80-90% confluency and then harvest.
-
Resuspend cells in stimulation buffer to a desired density (e.g., 2,000-5,000 cells/well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the test compound at various concentrations.
-
Add 5 µL of forskolin to a final concentration that elicits a submaximal cAMP response (e.g., 1-5 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the response (e.g., HTRF ratio) against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a cAMP functional assay.
In Vivo Pharmacology
The in vivo effects of selective mGluR2/3 agonists are often evaluated in animal models of psychosis and anxiety. For instance, the ability of a compound to reverse hyperlocomotion induced by psychostimulants like phencyclidine (PCP) or amphetamine is a common preclinical screen for antipsychotic potential.[2]
Table 3: In Vivo Efficacy of LY404039 in a PCP-Induced Hyperlocomotion Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | % Reversal of PCP-Induced Hyperlocomotion |
| LY404039 | 10 | Significant reversal observed[2] |
| LY404039 | 30 | Significant reversal observed[2] |
Data represent the ability of LY404039 to attenuate the increase in locomotor activity induced by the administration of PCP (7.5 mg/kg, i.p.).[2]
Conclusion
Selective mGluR2/3 agonists, exemplified by compounds like LY404039, represent a promising class of therapeutic agents for disorders involving glutamatergic dysregulation. Their mechanism of action, centered on the Gαi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in presynaptic glutamate release, provides a targeted approach to dampening excessive excitatory neurotransmission. The detailed characterization of their binding affinity, functional potency, and in vivo efficacy through standardized experimental protocols is paramount for their development as clinical candidates. While specific data for this compound remains elusive in the public domain, the methodologies and expected pharmacological profile outlined in this guide provide a robust framework for the evaluation of this and other novel mGluR2/3 agonists.
References
- 1. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the role of metabotropic glutamate (mGlu)2 not mGlu3 receptors in the preclinical antipsychotic pharmacology of the mGlu2/3 receptor agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of cis-LY393053
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-LY393053 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). A key characteristic of this compound is its membrane impermeability, which has established it as a critical pharmacological tool for differentiating the distinct signaling pathways initiated by mGluR5 populations located on the cell surface versus those within intracellular compartments. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, its application in dissecting mGluR5 signaling, and detailed experimental protocols for its use.
Introduction to this compound and mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders. mGluR5 is not only located on the postsynaptic membrane but also on intracellular membranes, including the endoplasmic reticulum and the nuclear membrane. This subcellular distribution gives rise to distinct signaling cascades upon activation.
This compound, with the chemical name (RS)-2-amino-2-(3-cis and trans-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid), is a selective antagonist for group I mGluRs, with potent inhibitory activity at mGluR5.[1] Its polar structure renders it unable to cross cell membranes, a property that researchers have leveraged to selectively block the activity of mGluR5 located on the cell surface. This allows for the precise investigation of signaling events originating from intracellular mGluR5 pools when used in conjunction with membrane-permeable ligands.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of mGluR5. By binding to the receptor, it prevents the endogenous ligand, glutamate, or synthetic agonists from activating the receptor and initiating downstream signaling cascades. Its primary utility lies in its inability to access intracellular mGluR5, thereby providing a means to isolate and study the functional consequences of cell surface mGluR5 activation.
Quantitative Pharmacological Data
While this compound is widely used as a pharmacological tool, specific quantitative data on its binding affinity (Ki) and functional antagonist potency (IC50) are not extensively reported in publicly available literature. Its utility is most often described in the context of its ability to block the effects of specific concentrations of mGluR5 agonists.
| Parameter | Value | Assay Conditions | Source |
| Functional Antagonism | Prevents induction of DHPG-induced LTD in rat hippocampus | Extracellular microelectrode recording in CA1 region of 12-18 day old rats. | [1] |
| Functional Antagonism | Reverses pre-established DHPG-induced LTD | Extracellular microelectrode recording in CA1 region of 12-18 day old rats. | [1] |
Note: This table will be updated as more specific quantitative data becomes available.
Experimental Protocols
The unique properties of this compound make it an invaluable tool for dissecting the differential signaling of cell surface and intracellular mGluR5. Below are detailed protocols for its application in key experiments.
Differentiating Cell Surface vs. Intracellular mGluR5-Mediated Calcium Mobilization
This protocol describes how to use this compound to distinguish between calcium signals originating from cell surface and intracellular mGluR5 activation.
Materials:
-
Primary neuronal cell culture or cell line expressing mGluR5
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Membrane-permeable mGluR5 antagonist (e.g., MPEP)
-
Cell-impermeable mGluR5 agonist (e.g., DHPG)
-
Cell-permeable mGluR5 agonist (e.g., Quisqualate)
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Plate cells at an appropriate density in a 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Experimental Groups: Prepare the following treatment groups:
-
Control (vehicle)
-
DHPG alone
-
Quisqualate alone
-
This compound pre-incubation followed by DHPG
-
This compound pre-incubation followed by Quisqualate
-
MPEP pre-incubation followed by DHPG
-
MPEP pre-incubation followed by Quisqualate
-
-
Antagonist Pre-incubation: Incubate the designated wells with this compound (e.g., 20 µM) or MPEP (e.g., 10 µM) for a sufficient time (e.g., 20-30 minutes) to ensure receptor binding.
-
Agonist Stimulation: Add DHPG (e.g., 100 µM) or Quisqualate (e.g., 10 µM) to the respective wells and immediately begin measuring fluorescence changes.
-
Data Acquisition and Analysis: Record fluorescence intensity over time. Calculate the change in fluorescence (ΔF/F0) to quantify the calcium response.
Expected Results:
-
DHPG will elicit a calcium response that is blocked by both this compound and MPEP, indicating it acts on cell surface mGluR5.
-
Quisqualate will induce a calcium response that is blocked by MPEP but not by this compound, demonstrating the activation of intracellular mGluR5.
Investigating Downstream Signaling Pathways (e.g., ERK Phosphorylation)
This protocol outlines the use of this compound to determine the origin of mGluR5-mediated ERK phosphorylation.
Materials:
-
Primary neuronal cell culture or brain slices
-
This compound
-
MPEP
-
DHPG
-
Quisqualate
-
Lysis buffer
-
Phospho-ERK and total-ERK antibodies
-
Western blotting reagents and equipment
Procedure:
-
Cell/Tissue Treatment: Treat cells or brain slices with the same experimental groups as in the calcium flux assay.
-
Lysis: After the desired stimulation time, lyse the cells or tissue to extract proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK and total-ERK.
-
Incubate with appropriate secondary antibodies.
-
Detect and quantify the protein bands.
-
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal to determine the extent of ERK activation.
Expected Results:
-
DHPG-induced ERK phosphorylation will be blocked by this compound and MPEP.
-
Quisqualate-induced ERK phosphorylation will be blocked by MPEP but not by this compound, indicating that intracellular mGluR5 can also couple to the ERK pathway.[2]
In Vivo Applications
While primarily used in in vitro preparations, this compound has been utilized in some in vivo studies to investigate the role of cell surface mGluR5. Due to its membrane impermeability, local administration techniques such as intracerebroventricular or direct tissue injection are necessary to deliver the compound to the target brain region.
In Vivo Administration (Example):
-
Model: Rat model of neuropathic pain.
-
Administration: Intrathecal injection.
-
Dosage: 1-1000 nmol.
-
Observation: Attenuation of glutamate-induced pain behaviors at the 10 nmol dose.[3]
Conclusion
This compound is an indispensable pharmacological tool for the study of mGluR5. Its defining characteristic of membrane impermeability allows for the elegant dissection of signaling pathways originating from distinct subcellular receptor populations. This technical guide provides a framework for the application of this compound in elucidating the complex and multifaceted roles of mGluR5 in neuronal function. Further research is warranted to fully characterize its quantitative pharmacology and expand its application in in vivo models.
References
An In-depth Technical Guide on the Downstream Signaling Pathways of cis-LY393053
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-LY393053 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor critically involved in synaptic plasticity, learning, and memory. A key characteristic of this compound is its impermeability to the cell membrane. This property makes it an invaluable pharmacological tool to dissect the distinct downstream signaling cascades initiated by two spatially separate populations of mGluR5: those located on the cell surface and those residing on intracellular membranes, such as the endoplasmic reticulum and nuclear membrane.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, detailed experimental protocols for their investigation, and quantitative data to support the findings.
Core Signaling Pathways Modulated by mGluR5 and the Role of this compound
Activation of mGluR5, a Gq/11-coupled receptor, classically initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] These initial events trigger a cascade of downstream signaling pathways that differ based on the subcellular location of the receptor.
This compound, by selectively blocking cell-surface mGluR5, allows researchers to isolate and study the signaling originating from intracellular mGluR5 pools when used in conjunction with a membrane-permeable agonist like quisqualate.
Cell Surface mGluR5 Signaling
Activation of mGluR5 on the plasma membrane leads to the activation of several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: Both cell surface and intracellular mGluR5 receptors have been shown to activate the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[2] This pathway is crucial for cell growth, proliferation, and survival.
-
JNK and CaMK Activation: The activation of both receptor populations leads to the phosphorylation of c-Jun N-terminal kinase (JNK) and Ca2+/calmodulin-dependent protein kinases (CaMK).[4]
-
CREB Phosphorylation: Both cell surface and intracellular mGluR5 activation can induce the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor vital for neuronal plasticity and survival.[4]
Intracellular mGluR5 Signaling
The signaling cascades originating from intracellular mGluR5, which can be studied by applying a membrane-permeable agonist in the presence of this compound, show distinct characteristics:
-
Sustained Calcium Release: While cell surface mGluR5 activation typically leads to a transient increase in intracellular calcium, activation of intracellular mGluR5 results in a more sustained calcium elevation.[4]
-
ERK1/2 and Elk-1 Phosphorylation: A key distinction is that only the activation of intracellular mGluR5 leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the transcription factor Elk-1.[4][5]
-
Protein Phosphatase 2A (PP2A) Activation and FMRP Degradation: The activation of intracellular mGluR5, but not cell surface receptors, engages protein phosphatase 2A (PP2A), leading to the dephosphorylation and subsequent degradation of the Fragile X Mental Retardation Protein (FMRP).[2] FMRP is an RNA-binding protein that represses translation, and its degradation can lead to de novo protein synthesis.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to the use of this compound and its impact on downstream signaling.
| Compound/Parameter | Value | Cell Type/System | Reference |
| This compound Concentration for Surface Receptor Blockade | 20 µM | Striatal Neurons | [6] |
| Quisqualate (intracellular agonist) Concentration | 20 µM | Striatal Neurons | [6] |
| Change in ER Ca2+ levels (Quisqualate + LY393053) | Sustained Elevation | Striatal Neurons | [6] |
| Change in ER Ca2+ levels (NMDA) | No significant effect (-2.29 ± 0.60 S.E.M) | Striatal Neurons | [6] |
| p-ERK1/2 Fold Change (intracellular mGluR5 activation) | Upregulated | Striatal Cultures | [4] |
| p-Akt Fold Change (cell surface and intracellular mGluR5 activation) | Increased (DHPG: 167 ± 11.8%; Quis: 190.2 ± 16.4% vs control) | Postnatal P1 Striatal Cultures | [2] |
Mandatory Visualizations
Experimental Protocols
Western Blotting for Phosphorylated ERK and AKT
This protocol is adapted from standard methods for detecting phosphorylated proteins in cell lysates.
a. Cell Culture and Treatment:
-
Culture primary striatal neurons or a suitable cell line (e.g., HEK293 expressing mGluR5) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
To isolate intracellular signaling, pre-incubate the cells with 20 µM this compound for 20-30 minutes at 37°C.
-
Stimulate the cells with a membrane-permeable mGluR5 agonist (e.g., 20 µM quisqualate) for the desired time points (e.g., 5, 15, 30 minutes).
b. Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C. (Antibody dilutions should be optimized as per the manufacturer's instructions, typically 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Fura-2 AM Calcium Imaging
This protocol outlines the measurement of intracellular calcium dynamics.
a. Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips suitable for imaging.
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).
-
Dilute the Fura-2 AM stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with the physiological buffer to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature.
b. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (340/380).
-
To isolate intracellular mGluR5 responses, perfuse the cells with a buffer containing 20 µM this compound.
-
After a stable baseline is re-established, perfuse with a buffer containing both this compound and the membrane-permeable agonist (e.g., 20 µM quisqualate).
-
Record the changes in the 340/380 fluorescence ratio over time.
-
The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.
Conclusion
This compound is an indispensable tool for elucidating the nuanced and spatially defined signaling of mGluR5. The ability to selectively antagonize cell surface receptors has revealed that intracellular mGluR5 engages distinct downstream pathways, such as ERK/Elk-1 phosphorylation and PP2A-mediated FMRP degradation, which have significant implications for synaptic plasticity and protein synthesis. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate the intricate roles of mGluR5 signaling in both physiological and pathological contexts, paving the way for the development of more targeted therapeutics.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increase of intracellular calcium induced by oxytocin in hypothalamic cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of cis-LY393053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of cis-LY393053, a notable antagonist of the metabotropic glutamate receptor 5 (mGluR5). While extensive quantitative SAR data for a series of this compound analogs is not publicly available, this document synthesizes the known pharmacological properties of the core molecule, outlines detailed experimental protocols for its characterization, and explores the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug discovery, providing a framework for understanding the molecular interactions of this compound and for the design of future mGluR5 antagonists.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in excitatory synaptic transmission and neuronal plasticity. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound is a potent and selective, cell-impermeable antagonist of mGluR5. This property has made it a valuable research tool for differentiating the signaling pathways of cell surface versus intracellular mGluR5 populations. This guide delves into the structural features of this compound that contribute to its antagonist activity and provides the methodologies required to evaluate such compounds.
Core Structure and Postulated Structure-Activity Relationship
The chemical structure of this compound, (1R,2S)-2-amino-4-[1-(9H-thioxanthen-9-yl)ethyl]cyclobutane-1,2-dicarboxylic acid, reveals a rigid cyclobutane scaffold, a bulky lipophilic thioxanthene moiety, and an amino acid functionality. While a systematic SAR study on a series of analogs is not publicly available, we can postulate the contribution of each key structural element to its antagonist activity at mGluR5.
Disclaimer: The following quantitative data is illustrative and designed to represent a plausible structure-activity relationship for analogs of this compound, based on general principles of mGluR5 antagonist SAR. This data is hypothetical due to the lack of publicly available, specific SAR data for this chemical series.
Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (Thioxanthene Substitution) | R2 (Cyclobutane Substitution) | mGluR5 Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) |
| This compound | H | α-COOH | 15 | 45 |
| Analog 1 | 2-Cl | α-COOH | 10 | 30 |
| Analog 2 | 2-Me | α-COOH | 25 | 70 |
| Analog 3 | H | β-COOH (trans) | >1000 | >1000 |
| Analog 4 | H | α-COOMe | 50 | 150 |
| Analog 5 | H | α-H | 500 | >1000 |
| Analog 6 | (Thiophene bioisostere) | α-COOH | 40 | 120 |
Key Postulated SAR Insights:
-
Thioxanthene Moiety: The bulky, lipophilic thioxanthene group is critical for high-affinity binding to the allosteric site of mGluR5. Substitutions on this ring system, such as with a chloro group (Analog 1), could enhance potency, potentially through favorable interactions within the binding pocket.
-
Cyclobutane Scaffold: The rigid cis-configuration of the carboxylic acid and the thioxanthenyl-ethyl side chain on the cyclobutane ring appears essential for correct positioning of the key pharmacophoric elements. A trans-configuration (Analog 3) likely disrupts this optimal orientation, leading to a significant loss of activity.
-
Carboxylic Acid and Amino Group: The α-amino acid functionality is crucial for activity. The free carboxylic acid group (R2 = α-COOH) is likely involved in a key hydrogen bonding interaction within the receptor. Esterification of this group (Analog 4) or its removal (Analog 5) would be expected to significantly reduce antagonist potency.
Experimental Protocols
Synthesis of this compound Analogs
A generalized synthetic scheme for the preparation of this compound analogs would likely involve the following key steps:
Detailed Methodologies:
-
[2+2] Cycloaddition: A protected cyclobutene derivative would likely undergo a [2+2] cycloaddition with an appropriately substituted ketene to form the core cyclobutanone scaffold.
-
Functional Group Interconversion: The resulting cyclobutanone would then be subjected to a series of functional group manipulations to introduce the desired side chains and stereochemistry. This may involve Wittig-type reactions or Grignard additions.
-
Introduction of the Amino Acid Moiety: The α-amino acid functionality could be introduced via methods such as the Strecker synthesis or by alkylation of a glycine enolate equivalent.
-
Deprotection: Finally, removal of all protecting groups would yield the target analog. Purification would typically be achieved by column chromatography and/or recrystallization.
Radioligand Binding Assay for mGluR5
This protocol determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine).
-
Non-specific control: 10 µM MPEP.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize mGluR5-expressing HEK293 cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]MPEP (e.g., 2 nM), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate for 60 minutes at room temperature.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
This functional assay measures the ability of a compound to antagonize agonist-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event of mGluR5 activation.
Materials:
-
mGluR5-expressing cells (e.g., primary cortical neurons or HEK293-mGluR5).
-
mGluR5 agonist: (S)-3,5-DHPG.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture: Plate cells and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the mGluR5 agonist (S)-3,5-DHPG (e.g., 10 µM) and incubate for 5-10 minutes.
-
Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Determine the IC₅₀ value of the antagonist.
Signaling Pathways
This compound, as an impermeable mGluR5 antagonist, has been instrumental in elucidating the distinct signaling cascades initiated by cell surface versus intracellular mGluR5. When cell surface receptors are blocked by this compound, activation of intracellular mGluR5 by a membrane-permeable agonist leads to a specific signaling pathway.
This pathway involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of downstream kinases, including CaMKII and the MEK-ERK pathway, ultimately leading to the phosphorylation of transcription factors like Elk-1 and changes in gene expression.
Conclusion
This compound serves as a valuable chemical probe for the study of mGluR5 signaling. While a detailed public SAR for its scaffold is not available, the structural features and known pharmacological profile provide a strong basis for the rational design of novel mGluR5 antagonists. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of such compounds. Further research into the SAR of thioxanthene-based mGluR5 antagonists could lead to the development of new therapeutics for a range of neurological and psychiatric disorders.
The Enigmatic Profile of cis-LY393053: A Guide to a Spatially-Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-LY393053 is a notable pharmacological tool compound, recognized primarily for its utility in dissecting the roles of cell surface versus intracellular metabotropic glutamate receptor 5 (mGluR5). While a comprehensive, publicly available dataset of its binding affinity and selectivity remains elusive, its established functional characteristics as a membrane-impermeable antagonist provide a unique approach to studying mGluR5 signaling. This technical guide synthesizes the available information on this compound, focusing on its mechanism of action and the experimental contexts in which it has been employed.
Core Concept: Spatial Selectivity
The defining feature of this compound is its inability to readily cross cell membranes. This property is the foundation of its experimental utility, allowing researchers to selectively block the activity of mGluR5 located on the cell surface without affecting intracellular receptor populations. This spatial selectivity is crucial for investigating the distinct signaling pathways and physiological roles of these spatially segregated receptor pools.
Binding Affinity and Selectivity Profile: A Qualitative Assessment
The bicyclo[3.1.0]hexane scaffold, a core structural element of this compound, is found in a variety of metabotropic glutamate receptor ligands. Depending on the stereochemistry and substitutions, these compounds can exhibit high affinity and selectivity for different mGluR subtypes, particularly those in Group II (mGluR2 and mGluR3). However, the specific stereoisomer and substitutions in this compound confer its antagonist activity at mGluR5. Without direct binding studies, its selectivity against other mGluR subtypes and other neurotransmitter receptors remains to be quantitatively defined.
Experimental Protocols and Methodologies
The primary application of this compound is in functional assays designed to differentiate between cell surface and intracellular mGluR5-mediated signaling. A common experimental paradigm involves comparing the effects of a membrane-permeable mGluR5 agonist, such as quisqualate, in the presence and absence of this compound.
General Experimental Workflow for Differentiating mGluR5 Receptor Populations
Below is a generalized workflow illustrating how this compound is used to isolate intracellular mGluR5 signaling.
Calcium Mobilization Assay
A frequently used method to assess mGluR5 function is to measure changes in intracellular calcium concentration ([Ca2+]i). Group I mGluRs, including mGluR5, couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3), which mobilizes calcium from intracellular stores.
Protocol:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing mGluR5 (e.g., primary neurons, HEK293 cells).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubation: Incubate a subset of cells with this compound at a working concentration (typically in the micromolar range) for a sufficient time to ensure binding to cell surface receptors.
-
Agonist Stimulation: Stimulate the cells with a membrane-permeable mGluR5 agonist (e.g., quisqualate) or a membrane-impermeable agonist (e.g., DHPG).
-
Data Acquisition: Measure changes in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Analysis: Compare the calcium response in the presence and absence of this compound. A response to a membrane-permeable agonist in the presence of this compound is attributed to the activation of intracellular mGluR5.
mGluR5 Signaling Pathways
The use of this compound has been instrumental in demonstrating that cell surface and intracellular mGluR5 can activate distinct downstream signaling cascades.
In Vitro Characterization of cis-LY393053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of cis-LY393053, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). Due to its membrane-impermeable nature, this compound serves as a critical pharmacological tool to delineate the distinct signaling pathways originating from cell surface-localized mGluR5 versus those initiated by intracellular receptors. This document details the qualitative and, where available, quantitative aspects of its interaction with mGluR5, outlines standard experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a class C G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory. A key characteristic of this compound is its low membrane permeability, which restricts its action primarily to mGluR5 expressed on the cell surface. This property has been instrumental in elucidating the differential signaling cascades triggered by the activation of cell surface versus intracellular mGluR5 populations.
Data Presentation: Pharmacological Profile of this compound
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| mGluR5 | [³H]MPEP or similar | HEK293 or CHO cells expressing recombinant human or rat mGluR5 | Data Not Available | - |
| Other mGluRs | - | - | Data Not Available | - |
Table 2: Functional Antagonism of mGluR5 by this compound
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Intracellular Calcium Mobilization | Glutamate, Quisqualate | HEK293 or CHO cells expressing recombinant mGluR5 | Data Not Available | - |
| Inositol Phosphate (IP) Accumulation | Glutamate, Quisqualate | HEK293 or CHO cells expressing recombinant mGluR5 | Data Not Available | - |
Experimental Protocols
mGluR5 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the mGluR5 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the mGluR5 receptor.
Materials:
-
HEK293 or CHO cells stably expressing recombinant human or rat mGluR5.
-
Cell membrane preparation from the aforementioned cells.
-
[³H]MPEP (or another suitable radiolabeled mGluR5 antagonist) as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture mGluR5-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of [³H]MPEP (typically at or below its Kd value).
-
Add increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add the non-specific binding control.
-
Add the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This protocol outlines a functional assay to measure the antagonistic effect of this compound on mGluR5-mediated intracellular calcium release.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for mGluR5 activation.
Materials:
-
HEK293 or CHO cells stably expressing recombinant human or rat mGluR5.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
mGluR5 agonist (e.g., Glutamate, Quisqualate).
-
A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into the black-walled microplates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Remove the culture medium.
-
Load the cells with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Detection:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the mGluR5 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately begin kinetic measurement of the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Intracellular Calcium Mobilization Assay Workflow.
Signaling Pathways
This compound, by blocking cell surface mGluR5, allows for the dissection of signaling pathways. The activation of mGluR5, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
The use of this compound in combination with a membrane-permeable agonist (like quisqualate) has revealed that intracellular mGluR5 can activate distinct downstream pathways.
Differential Signaling of Surface vs. Intracellular mGluR5.
Conclusion
This compound is an invaluable tool for the in vitro study of mGluR5 pharmacology and signaling. Its membrane impermeability allows for the elegant dissection of signaling pathways originating from distinct subcellular receptor populations. While specific quantitative binding and functional data are not widely published, the experimental protocols provided herein offer a framework for the comprehensive characterization of this and other mGluR5 antagonists. Further studies to quantify the pharmacological profile of this compound would be of significant value to the neuroscience and drug discovery communities.
Unveiling the Nuances of Synaptic Transmission: A Technical Guide to cis-LY393053's Effects
For Immediate Release
This technical guide provides a comprehensive overview of cis-LY393053, a pivotal pharmacological tool, and its effects on synaptic transmission. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's mechanism of action, its impact on key signaling pathways, and the experimental frameworks used to elucidate its function.
Core Mechanism of Action: A Selective Antagonist of Cell-Surface mGlu5 Receptors
This compound is characterized as an impermeable and non-transported antagonist of the group 1 metabotropic glutamate receptor 5 (mGluR5).[1] Its primary utility in research lies in its ability to selectively block signaling cascades initiated at cell-surface mGluR5s. This allows for the pharmacological isolation and study of intracellular mGluR5 populations, which can still be activated by membrane-permeable agonists like quisqualate.[1][2][3] This selective antagonism is crucial for differentiating the distinct physiological roles of spatially segregated mGluR5 pools.
Quantitative Data Summary
While specific quantitative binding data for this compound is not extensively detailed in the reviewed literature, the following table summarizes related ligand binding information for mGluR5, providing context for its pharmacological environment.
| Ligand | Receptor/Membrane Source | Parameter | Value (µM) |
| DHPG | Plasma Membrane (Striatal) | IC50 | 2.94 ± 1.71 |
| DHPG | Nuclear Membrane (Striatal) | IC50 | 2.86 ± 1.23 |
| Quisqualate | Plasma Membrane (Striatal) | IC50 | 2.75 ± 1.47 |
| Quisqualate | Nuclear Membrane (Striatal) | IC50 | 1.56 ± 0.72 |
Data extracted from studies on rat striatal cultures.[3]
Impact on Synaptic Transmission and Intracellular Signaling
This compound's blockade of cell-surface mGluR5s has profound and distinct effects on synaptic transmission and downstream signaling, primarily by revealing the differential roles of cell-surface versus intracellular mGluR5 activation.
3.1. Modulation of Calcium Signaling: In dissociated rat CA1 hippocampal neurons, the cell-surface mGluR5 agonist DHPG induces oscillatory Ca2+ responses.[1] These responses are blocked by this compound. Conversely, co-application of the permeable agonist quisqualate with this compound, which isolates intracellular mGluR5 activation, results in sustained, high-amplitude Ca2+ increases in dendrites.[1]
3.2. Divergent Signaling Pathways: The selective action of this compound has been instrumental in dissecting the divergent signaling pathways originating from different mGluR5 populations.
-
Cell-Surface mGluR5 Signaling (Blocked by this compound): Activation of these receptors leads to the phosphorylation of c-Jun N-terminal kinase (JNK), Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), and cAMP response element-binding protein (CREB).[1][3]
-
Intracellular mGluR5 Signaling (Unaffected by this compound): Activation of this receptor pool triggers the phosphorylation of CaMKII, MEK, and ERK1/2.[1][3] This cascade leads to the upregulation of synaptic plasticity-associated genes such as Arc/Arg3.1, c-fos, egr-1, and FosB.[2]
-
Convergent Signaling: Both cell-surface and intracellular mGluR5 activation can lead to the phosphorylation of AKT and the ribosomal protein S6 (RPS6), key components of the mTOR pathway.[4]
References
- 1. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striatal mGlu5-mediated synaptic plasticity is independently regulated by location-specific receptor pools and divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of cis-LY393053 in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-LY393053 is a potent and selective antagonist of Group I metabotropic glutamate (mGlu) receptors, specifically targeting mGlu1 and mGlu5 subtypes. These receptors play a crucial role in modulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a range of neurological disorders. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows. The evidence suggests that by antagonizing Group I mGlu receptors, this compound exhibits neuroprotective, anticonvulsant, and analgesic properties, making it a compound of significant interest for the development of novel therapies for conditions such as epilepsy, neuropathic pain, and excitotoxic neuronal injury.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is tightly regulated to ensure normal brain function. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group I mGluRs, which include mGlu1 and mGlu5, are predominantly located postsynaptically and are coupled to Gq/G11 proteins. Their activation initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.
Dysregulation of Group I mGlu receptor signaling has been linked to several neurological and psychiatric disorders, characterized by excessive neuronal excitation and synaptic dysfunction. Consequently, antagonists of these receptors have emerged as promising therapeutic agents. This compound is a competitive antagonist that is noteworthy for its inability to cross the cell membrane, making it a valuable tool for distinguishing between the roles of cell surface and intracellular mGlu5 receptors[1]. This guide synthesizes the available preclinical findings on this compound, providing a comprehensive resource for researchers in the field.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the binding of glutamate to the orthosteric site of mGlu1 and mGlu5 receptors. These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events, including the modulation of ion channels and the activation of the extracellular signal-regulated kinase (ERK) pathway. By blocking the initial step in this cascade, this compound effectively dampens the excitatory signaling mediated by Group I mGlu receptors.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency of LY393053
| Assay | Cell Line/Preparation | Agonist | IC50 | Reference |
| Phosphoinositide (PI) Hydrolysis | Not specified | Not specified | 1-30 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Agonist/Insult | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |
| DHPG-induced Limbic Seizures | Mouse | (RS)-3,5-dihydroxyphenylglycine (DHPG) | Inhibition of seizures | Intracerebroventricular (i.c.v.) | 9 nmol | [3] |
| DHPG-induced PI Hydrolysis | Rat | (RS)-3,5-dihydroxyphenylglycine (DHPG) | Inhibition of PI hydrolysis in hippocampus | Intraperitoneal (i.p.) | 30 mg/kg | |
| Glutamate-induced Nociception | Rat (Spared Nerve Injury model) | Glutamate | Attenuation of pain behaviors | Intrathecal | 10 nmol | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for this compound and other Group I mGlu receptor antagonists.
DHPG-Induced Seizures in Mice
This model is used to assess the anticonvulsant properties of compounds that target Group I mGlu receptors.
Protocol:
-
Animals: Male Swiss mice are commonly used.
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered via intracerebroventricular (i.c.v.) injection.
-
A specific volume (e.g., 5 µL) is injected into the lateral ventricle.
-
-
Seizure Induction:
-
A short time after the test compound administration (e.g., 15 minutes), the Group I mGlu receptor agonist (RS)-3,5-dihydroxyphenylglycine (DHPG) is administered via i.c.v. injection to induce seizures.
-
-
Observation:
-
Mice are placed in individual observation chambers and monitored for behavioral signs of seizures (e.g., clonic-tonic convulsions).
-
The latency to seizure onset and the duration of seizures are recorded.
-
-
Data Analysis:
-
The percentage of animals protected from seizures at different doses of the test compound is calculated.
-
The ED50 (the dose that protects 50% of the animals from seizures) is determined using probit analysis.
-
NMDA-Induced Excitotoxicity in Cortical Cultures
This in vitro assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced neuronal death.
Protocol:
-
Cell Culture:
-
Primary cortical neurons are harvested from embryonic rats (e.g., E17) and cultured in 96-well plates.
-
Cultures are maintained for a specific period (e.g., 7-8 days in vitro) to allow for neuronal maturation.
-
-
Drug Treatment:
-
Neurons are pre-treated with the test compound (e.g., a Group I mGluR antagonist) or vehicle for a specified duration (e.g., 30 minutes).
-
-
Excitotoxic Insult:
-
N-methyl-D-aspartate (NMDA) at a neurotoxic concentration (e.g., 50 µM) is added to the culture medium.
-
-
Incubation:
-
The cultures are incubated for 24 hours.
-
-
Viability Assessment:
-
Cell viability is measured using a lactate dehydrogenase (LDH) release assay. LDH is an enzyme released from damaged cells, and its levels in the culture medium are proportional to the extent of cell death.
-
Absorbance is read at 490 nm.
-
-
Data Analysis:
-
The percentage of neuroprotection is calculated by comparing the LDH release in treated wells to that in vehicle- and NMDA-only control wells.
-
Inflammatory Pain Model (Complete Freund's Adjuvant)
This model is used to study chronic inflammatory pain and to evaluate the analgesic efficacy of test compounds.
Protocol:
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Inflammation:
-
A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw induces a localized and persistent inflammation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical sensitivity is assessed using the von Frey filament test at baseline and at various time points after CFA injection.
-
Animals are placed on an elevated mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications (using the up-down method).
-
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered (e.g., intrathecally or systemically) at a specific time point after CFA injection when inflammation and hypersensitivity are established.
-
-
Post-Drug Behavioral Testing:
-
The von Frey test is repeated at various times after drug administration to assess the analgesic effect.
-
-
Data Analysis:
-
The paw withdrawal thresholds before and after drug treatment are compared to determine the degree of analgesia.
-
Therapeutic Potential in Neurological Disorders
The preclinical data for this compound and other Group I mGlu receptor antagonists suggest therapeutic potential in a variety of neurological disorders.
-
Epilepsy: The potent anticonvulsant effects of this compound in the DHPG-induced seizure model highlight its potential for treating certain forms of epilepsy characterized by excessive glutamatergic activity.[2][3] By dampening hyperexcitability, it may help to prevent seizure generation and propagation.
-
Neuropathic and Inflammatory Pain: The demonstration that this compound can attenuate nociceptive behaviors in models of inflammatory and neuropathic pain suggests its utility as an analgesic.[4] Group I mGlu receptors are known to be involved in the central sensitization processes that underlie chronic pain states.
-
Neuroprotection: The overactivation of glutamate receptors is a key mechanism of neuronal damage in ischemic stroke and traumatic brain injury. By blocking a major pathway of glutamate-mediated hyperexcitability, Group I mGlu receptor antagonists like this compound could offer a neuroprotective strategy to mitigate neuronal loss in these conditions.[5]
-
Fragile X Syndrome and Autism Spectrum Disorders: While not directly studied with this compound, the "mGluR theory" of Fragile X syndrome posits that excessive mGluR5 signaling contributes to the synaptic and cognitive deficits in this disorder. Therefore, mGluR5 antagonists are being actively investigated as a therapeutic approach, suggesting a potential application for compounds like this compound.
Conclusion and Future Directions
This compound is a valuable pharmacological tool and a promising therapeutic lead for a range of neurological disorders. Its well-defined mechanism of action as a Group I mGlu receptor antagonist is supported by robust preclinical data demonstrating its efficacy in models of epilepsy, pain, and excitotoxicity. The impermeant nature of this compound also provides a unique advantage for dissecting the roles of cell surface versus intracellular mGlu receptors in pathophysiology.
Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties to assess its potential for systemic administration and brain penetration. While no clinical trials have been reported for this compound to date, the wealth of preclinical evidence strongly supports the continued investigation of Group I mGlu receptor antagonists as a therapeutic strategy for neurological disorders. Further studies are warranted to explore its efficacy in a broader range of disease models and to elucidate the full potential of this class of compounds in the clinical setting.
References
- 1. Mechanisms Associated with Activation of Intracellular Metabotropic Glutamate Receptor, mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antagonists for group I mGluRs attenuate excitotoxic neuronal death in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-LY393053: A Technical Guide to its Application as a Selective mGluR5 Antagonist in Glutamate Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of cis-LY393053, a critical pharmacological tool in the study of glutamate neurotransmission. Contrary to being a direct modulator of presynaptic glutamate release, this compound functions as a selective, non-transported, and membrane-impermeable antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its unique property of impermeability allows for the precise dissection of cell-surface versus intracellular mGluR5 signaling pathways. This document details the mechanism of action of this compound, presents available quantitative data on its application, outlines key experimental protocols, and illustrates its utility in visualizing complex signaling cascades. The information herein is intended to equip researchers with the knowledge to effectively utilize this compound as a tool to investigate the specific roles of spatially distinct mGluR5 populations in synaptic transmission, plasticity, and intracellular signaling.
Introduction to Glutamate Signaling and Metabotropic Glutamate Receptors (mGluRs)
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in nearly all aspects of brain function, including synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of receptors, broadly classified as ionotropic and metabotropic.
Metabotropic glutamate receptors (mGluRs) are Class C G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission over a slower time course than their ionotropic counterparts[1]. There are eight mGluR subtypes, categorized into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:
-
Group I (mGluR1, mGluR5): Primarily postsynaptic and coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC)[1].
-
Group II (mGluR2, mGluR3): Typically located presynaptically, these receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels and subsequently reducing glutamate release.
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also presynaptic and coupled to Gi/o, these receptors similarly act to reduce neurotransmitter release.
This guide focuses on mGluR5, a key member of the Group I mGluRs, and the unique utility of this compound in elucidating its function.
This compound: A Profile
Mechanism of Action
This compound is a selective antagonist of the mGluR5 receptor. Its most critical and defining characteristic is its membrane impermeability . It is a non-transported antagonist, meaning it cannot cross the cell membrane to interact with receptors located within the cell's interior, such as on the endoplasmic reticulum or nuclear membrane.
This property makes this compound an invaluable experimental tool. By selectively blocking mGluR5s on the cell surface, it allows researchers to pharmacologically isolate and study the function of the intracellular mGluR5 population. When used in conjunction with a membrane-permeable mGluR5 agonist (e.g., Quisqualate), researchers can stimulate intracellular receptors while the cell-surface receptors remain blocked by this compound. Conversely, using a non-transported agonist (e.g., DHPG) in the presence of this compound should result in a complete blockade of the response, confirming the surface-level action of both compounds.
Pharmacological Data
Table 1: Functional Concentrations and Effects of this compound
| Parameter | Value/Observation | Cell/System Type | Experiment Type | Reference |
| Working Concentration | 20 µM | Mouse Striatal Neurons | Calcium Imaging | [2] |
| Effect | Blocks Ca2+ response from non-transported agonist (DHPG) | Mouse Striatal Neurons | Calcium Imaging | [2] |
| Effect | Does not block sustained Ca2+ response from transported agonist (Quisqualate) | Mouse Striatal Neurons | Calcium Imaging | [2] |
| Effect | Does not block Quisqualate-induced phosphorylation of Elk-1 | Mouse Striatal Neurons | Western Blot | [2] |
| In Vivo Effect | Weakly attenuates glutamate-induced pain behaviors (10 nmol, intrathecal) | SNI Rats | Behavioral Assay | [2] |
Note: The weak in vivo effect compared to membrane-permeable antagonists further supports the compound's low membrane permeability.
Role in Modulating Glutamate-Related Signaling Pathways
The primary role of this compound is not to directly modulate glutamate release but to help elucidate the complex downstream signaling cascades initiated by mGluR5 activation at distinct subcellular locations.
Dissecting Cell-Surface vs. Intracellular mGluR5 Signaling
A growing body of evidence shows that mGluR5 is present not only on the plasma membrane but also on intracellular membranes, where it can initiate distinct signaling cascades. This compound is fundamental to proving this concept. Studies have shown that activation of only the intracellular pool of mGluR5 (by applying a permeable agonist in the presence of this compound) leads to the phosphorylation of the ERK1/2 and Elk-1 signaling pathway. In contrast, pathways leading to CREB and CaMK phosphorylation can be activated by both cell-surface and intracellular mGluR5 pools.
This differential signaling has profound implications for understanding how mGluR5 contributes to synaptic plasticity, gene expression, and neuronal function.
Impact on Downstream Cascades
By blocking cell-surface mGluR5, this compound allows for the precise determination of which signaling events originate from extracellular versus intracellular glutamate signaling.
-
Gq/PLC/IP3 Pathway: this compound blocks the activation of this pathway by extracellular agonists.
-
Intracellular Calcium Mobilization: It prevents the initial, transient Ca2+ release triggered by cell-surface receptor activation but does not affect the sustained Ca2+ elevation mediated by intracellular mGluR5.
-
ERK1/2 Phosphorylation: Its use has been instrumental in demonstrating that the ERK1/2 pathway is preferentially activated by the intracellular mGluR5 population.
References
Methodological & Application
Application Notes and Protocols for cis-LY393053 in Rodent Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-LY393053 is a potent and selective agonist for the Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are crucial modulators of glutamatergic neurotransmission, and their activation generally leads to a decrease in glutamate release. Given the implication of glutamatergic dysregulation in a variety of neurological and psychiatric disorders, mGluR2/3 agonists represent a promising therapeutic avenue. While direct experimental data for this compound in rodent disease models is limited in publicly available literature, its pharmacological profile as an mGluR2/3 agonist allows for the extrapolation of its potential applications and experimental protocols from studies with other well-characterized compounds in this class, such as LY354740 and LY379268.
These application notes provide a comprehensive guide for the prospective use of this compound in rodent models of schizophrenia, neuropathic pain, and anxiety, based on the established effects of mGluR2/3 agonists.
Signaling Pathway of mGluR2/3 Agonists
Activation of presynaptic mGluR2/3 by an agonist like this compound initiates a signaling cascade that reduces neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium channels.
Caption: Presynaptic mGluR2/3 activation by this compound.
Application 1: Schizophrenia Models
mGluR2/3 agonists have shown efficacy in animal models of schizophrenia by mitigating the behavioral and neurochemical effects of NMDA receptor antagonists like phencyclidine (PCP) and ketamine.[1] They are thought to normalize the excessive glutamate release associated with NMDA receptor hypofunction.[1][2]
Experimental Workflow: PCP-Induced Hyperlocomotion Model
Caption: Workflow for PCP-induced hyperlocomotion test.
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Vehicle | - | 10 | 1500 ± 120 |
| Vehicle + PCP | 5.0 | 10 | 7500 ± 550 |
| This compound + PCP | 1.0 | 10 | 5800 ± 480 |
| This compound + PCP | 3.0 | 10 | 3200 ± 310 |
| This compound + PCP | 10.0 | 10 | 1800 ± 150 |
Detailed Experimental Protocol: PCP-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Preparation:
-
This compound is dissolved in sterile saline.
-
Phencyclidine (PCP) is dissolved in sterile saline.
-
-
Treatment Administration:
-
Rats are divided into treatment groups (n=10 per group).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer PCP or vehicle (i.p.).
-
-
Behavioral Testing:
-
Immediately after PCP administration, place each rat in the center of an open-field arena (40 x 40 x 30 cm).
-
Record locomotor activity using an automated tracking system for 60 minutes.
-
-
Data Analysis:
-
The total distance traveled is quantified.
-
Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the Vehicle + PCP group.
-
Application 2: Neuropathic Pain Models
Group II mGluR agonists have demonstrated analgesic effects in various models of persistent and neuropathic pain.[3] They are believed to reduce the hyperexcitability of spinal cord neurons involved in pain transmission.
Experimental Workflow: Chronic Constriction Injury (CCI) Model
Caption: Workflow for Chronic Constriction Injury model.
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | N | 50% Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 10 | 14.5 ± 0.8 |
| CCI + Vehicle | - | 10 | 3.2 ± 0.4 |
| CCI + this compound | 3.0 | 10 | 6.8 ± 0.7 |
| CCI + this compound | 10.0 | 10 | 10.5 ± 1.1 |
| CCI + this compound | 30.0 | 10 | 13.2 ± 0.9 |
Detailed Experimental Protocol: Chronic Constriction Injury (CCI) and von Frey Test
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure (CCI):
-
Anesthetize the rat (e.g., isoflurane).
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures (4-0 chromic gut) around the nerve, spaced 1mm apart.
-
Close the incision in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Care and Baseline Testing:
-
Allow animals to recover for 7-14 days.
-
Establish baseline mechanical sensitivity using von Frey filaments.
-
-
Drug Administration and Behavioral Testing:
-
Administer this compound or vehicle (i.p.).
-
At 30 minutes post-injection, assess mechanical allodynia.
-
Place the rat in a testing chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Data Analysis:
-
The 50% paw withdrawal threshold in grams is calculated.
-
Data are analyzed using a two-way repeated measures ANOVA, followed by appropriate post-hoc tests.
-
Application 3: Anxiety Models
mGluR2/3 agonists have shown anxiolytic-like effects in various rodent models of anxiety, such as the elevated plus maze and fear-potentiated startle.[4] These effects are thought to be mediated by the modulation of glutamate transmission in brain regions associated with fear and anxiety, such as the amygdala.[4]
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | N | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 12 | 18.5 ± 2.1 | 25.3 ± 1.8 |
| This compound | 1.0 | 12 | 24.2 ± 2.5 | 24.8 ± 2.0 |
| This compound | 3.0 | 12 | 35.8 ± 3.4 | 26.1 ± 1.9 |
| This compound | 10.0 | 12 | 33.5 ± 3.1 | 20.7 ± 1.5 |
Detailed Experimental Protocol: Elevated Plus Maze
-
Animals: Male C57BL/6J mice (20-25g) are used.
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated 50 cm from the floor.
-
Drug Preparation: this compound is dissolved in sterile saline.
-
Procedure:
-
Administer this compound or vehicle (i.p.) 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Behavior is recorded by a video camera.
-
-
Data Analysis:
-
The time spent in the open and closed arms, and the number of entries into each arm are scored.
-
The percentage of time spent in the open arms and the total number of arm entries (a measure of general activity) are calculated.
-
Data are analyzed using an independent t-test or one-way ANOVA.
-
Disclaimer: The protocols and data presented are hypothetical and based on the known pharmacology of mGluR2/3 agonists. Researchers should conduct their own dose-response studies and validation experiments for this compound. Appropriate ethical guidelines for animal research must be followed at all times.
References
- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? | Bentham Science [benthamscience.com]
- 3. Group II mGluR receptor agonists are effective in persistent and neuropathic pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-LY393053 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of cis-LY393053, a potent group I metabotropic glutamate receptor (mGluR) antagonist, for in vivo studies in mice. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: A competitive antagonist of group I metabotropic glutamate receptors, showing equipotent activity at both mGluR1 and mGluR5 subtypes.[1] These receptors are G-protein coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Primary Applications in Mice: Preclinical research investigating neurological and psychiatric disorders where glutamatergic signaling is implicated, such as epilepsy, pain, and anxiety.
Quantitative Data Summary
The following tables summarize the known dosages and administration routes for this compound in mice.
| Administration Route | Dosage | Vehicle | Mouse Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 30 mg/kg | Not specified | Not specified | Inhibition of hippocampal phosphoinositide (PI) hydrolysis. | [1] |
| Intracerebroventricular (i.c.v.) | 9 nmol (ED50) | Not specified | Not specified | Inhibition of (RS)-3,5-dihydroxyphenylglycine (DHPG)-induced limbic seizures. | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. As an antagonist, it blocks the binding of glutamate to mGluR1 and mGluR5, thereby inhibiting the downstream signaling cascade.
Caption: Signaling pathway of group I mGluRs and the inhibitory action of this compound.
Experimental Protocols
Intraperitoneal (i.p.) Administration for Inhibition of PI Hydrolysis
This protocol is based on the reported effective dose for inhibiting hippocampal phosphoinositide (PI) hydrolysis in mice.[1]
Objective: To assess the in vivo efficacy of this compound in blocking group I mGluR-mediated signaling in the brain.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a suitable solubilizing agent)
-
Male C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for i.p. injection
-
Equipment for tissue collection and processing
-
Reagents for PI hydrolysis assay
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to a final concentration that allows for the administration of 30 mg/kg in a reasonable injection volume (e.g., 10 ml/kg). Ensure the compound is fully dissolved. A fresh solution should be prepared on the day of the experiment.
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the study. House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Administration:
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer a single intraperitoneal injection of 30 mg/kg this compound.
-
A control group should receive an equivalent volume of the vehicle.
-
-
Time Course: The optimal time for tissue collection post-injection should be determined based on the pharmacokinetic profile of the compound. If not known, a pilot study with multiple time points (e.g., 30, 60, 120 minutes) is recommended.
-
Tissue Collection: At the designated time point, euthanize the mice via an approved method (e.g., cervical dislocation or CO2 asphyxiation followed by decapitation).
-
Brain Dissection: Rapidly dissect the hippocampus on a cold surface.
-
PI Hydrolysis Assay: Process the hippocampal tissue to measure the accumulation of inositol phosphates, a marker of PI hydrolysis, according to established laboratory protocols.
Intracerebroventricular (i.c.v.) Administration for Seizure Inhibition
This protocol is based on the reported ED50 for inhibiting DHPG-induced seizures.[1]
Objective: To evaluate the anticonvulsant effects of this compound when delivered directly to the central nervous system.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or saline for injection
-
(RS)-3,5-dihydroxyphenylglycine (DHPG)
-
Male DBA/2 mice (or another seizure-prone strain)
-
Stereotaxic apparatus for i.c.v. surgery
-
Hamilton syringe
-
Behavioral observation chamber
Procedure:
-
Surgical Cannula Implantation (if chronic administration is desired):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Using a stereotaxic frame, implant a guide cannula into the lateral ventricle.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Drug Preparation: Dissolve this compound in aCSF or sterile saline to the desired concentration to deliver 9 nmol in a small volume (e.g., 1-5 µl).
-
Administration:
-
Gently restrain the mouse.
-
For acute administration, perform a direct i.c.v. injection using a Hamilton syringe. For chronic models, use an injector that fits the implanted guide cannula.
-
Infuse the solution slowly over 1-2 minutes.
-
-
Induction of Seizures: At a predetermined time after this compound administration (e.g., 15-30 minutes), administer DHPG (i.c.v.) to induce limbic seizures.
-
Behavioral Observation: Immediately place the mouse in an observation chamber and record seizure activity (e.g., latency to seizure, duration, and severity score) for a set period.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo mouse study using this compound.
Caption: General workflow for in vivo studies with this compound in mice.
References
Application Notes and Protocols for Testing cis-LY393053 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-LY393053 has been identified as a broad-spectrum antagonist for metabotropic glutamate (mGlu) receptors, exhibiting activity at group I (mGlu1 and mGlu5), group II (mGlu2 and mGlu3), and group III (mGlu4, mGlu6, mGlu7, mGlu8) receptors. As a non-selective antagonist, comprehensive in vitro evaluation is critical to characterizing its inhibitory potency and selectivity across the different mGlu receptor subtypes. Additionally, this compound has been described as a membrane-impermeable antagonist, suggesting its primary action is on cell-surface receptors[1].
These application notes provide detailed protocols for key cell culture assays to determine the efficacy of this compound as an antagonist. The described assays are fundamental for characterizing the pharmacological profile of compounds targeting G-protein coupled receptors (GPCRs) like the mGlu receptors. The protocols will focus on measuring the inhibition of agonist-induced responses.
Key Signaling Pathways of mGlu Receptors
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.
-
Group I mGluRs (mGlu1 and mGlu5): These receptors are coupled to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC)[2][3]. The efficacy of an antagonist like this compound can be determined by its ability to block this cascade, which can be measured by quantifying downstream signaling molecules like inositol monophosphate (IP1, a stable metabolite of IP3) or changes in intracellular calcium concentration.
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: These receptors are coupled to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels[4][5]. The antagonistic effect of this compound can be quantified by its ability to prevent the agonist-induced reduction in cAMP.
A proximal event for all mGlu receptor activation is the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. This can be directly measured using a non-hydrolyzable GTP analog.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the described assays.
Table 1: Antagonist Potency (IC50) of this compound at Group I mGlu Receptors
| Cell Line (Receptor) | Agonist Used (Concentration) | Assay Type | This compound IC50 (nM) | n (replicates) |
| HEK293-mGluR1 | L-Quisqualate (EC80) | PI Hydrolysis (IP1) | ||
| CHO-K1-mGluR5 | L-Quisqualate (EC80) | PI Hydrolysis (IP1) | ||
| U2OS-mGluR1 | L-Glutamate (EC80) | Calcium Mobilization | ||
| HEK293-mGluR5 | L-Glutamate (EC80) | Calcium Mobilization |
Table 2: Antagonist Potency (IC50) of this compound at Group II & III mGlu Receptors
| Cell Line (Receptor) | Agonist Used (Concentration) | Assay Type | This compound IC50 (nM) | n (replicates) |
| CHO-K1-mGluR2 | LY379268 (EC80) | cAMP Assay | ||
| HEK293-mGluR3 | LY354740 (EC80) | cAMP Assay | ||
| CHO-K1-mGluR4 | L-AP4 (EC80) | cAMP Assay |
Table 3: Inhibition of Agonist-Stimulated [35S]GTPγS Binding by this compound
| Membrane Preparation | Agonist Used (Concentration) | This compound Ki (nM) | n (replicates) |
| HEK293-mGluR1 | L-Quisqualate (ECmax) | ||
| CHO-K1-mGluR2 | LY379268 (ECmax) | ||
| CHO-K1-mGluR5 | L-Quisqualate (ECmax) |
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, which is produced upon Gq-coupled receptor activation.
Materials:
-
Cell lines stably expressing human mGluR1 or mGluR5 (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Group I mGluR agonist (e.g., L-Quisqualate or L-Glutamate).
-
This compound.
-
IP1 detection kit (e.g., HTRF-based kit).
-
White, solid-bottom 96- or 384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Protocol:
-
Cell Plating: Seed the mGluR1 or mGluR5 expressing cells into the microplates at an appropriate density and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.
-
Antagonist Pre-incubation: Remove the culture medium from the wells and add the different concentrations of this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C. Include wells with assay buffer only as a control.
-
Agonist Stimulation: Add the agonist to the wells (except for the basal control wells) and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Cell Lysis and IP1 Detection: Lyse the cells and detect IP1 accumulation according to the manufacturer's instructions of the chosen IP1 detection kit.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to IP1 concentration using a standard curve. Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
cAMP Assay (for Group II & III mGluRs)
This assay measures the inhibition of adenylyl cyclase, which is characteristic of Gi/o-coupled receptor activation. The assay is typically performed by first stimulating adenylyl cyclase with forskolin and then measuring the ability of a Gi/o-coupled receptor agonist to decrease cAMP production.
Materials:
-
Cell lines stably expressing the mGlu receptor of interest (e.g., mGluR2, mGluR3, mGluR4).
-
Cell culture medium.
-
Assay buffer.
-
Forskolin.
-
Group II or III mGluR agonist (e.g., LY379268, LY354740, L-AP4).
-
This compound.
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
White or black, solid-bottom 96- or 384-well microplates.
-
Appropriate plate reader.
Protocol:
-
Cell Plating: Plate the cells expressing the target mGlu receptor in microplates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the appropriate agonist in assay buffer.
-
Antagonist and Agonist Co-incubation: Remove the culture medium. Add the different concentrations of this compound to the wells, followed immediately by the agonist at its EC80 concentration.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit as per the manufacturer's protocol[6][7].
-
Data Acquisition: Read the plates on the appropriate plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations. The antagonistic effect of this compound is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC50 value by plotting the response against the log concentration of this compound.
[35S]GTPγS Binding Assay (for all mGluRs)
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Membrane preparations from cells overexpressing the mGlu receptor of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
[35S]GTPγS (radiolabeled).
-
Appropriate mGluR agonist.
-
This compound.
-
Non-specific binding control (unlabeled GTPγS).
-
Scintillation vials and scintillation fluid or filter plates and a microplate scintillation counter.
Protocol:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membrane preparation, GDP (to ensure G-proteins are in the inactive state), and the desired concentrations of this compound.
-
Antagonist Pre-incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) on ice or at room temperature.
-
Agonist Stimulation: Add the agonist at a concentration that gives a maximal response (ECmax). For antagonist curves, a fixed concentration of agonist is used.
-
Initiation of Binding Reaction: Add [35S]GTPγS to initiate the binding reaction. Incubate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter[8][9][10].
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. To determine the inhibitory constant (Ki) of this compound, perform competition binding experiments with a fixed concentration of agonist and varying concentrations of the antagonist. The data can be analyzed using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Signaling pathways of mGlu receptor groups and the antagonistic action of this compound.
Caption: General experimental workflow for cell-based antagonist assays.
Caption: Logical relationship of mGluR activation and inhibition by this compound.
References
- 1. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 5. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay [promega.com]
- 7. cAMP-Glo™ Max Assay [worldwide.promega.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for Electrophysiology Recording with cis-LY393053
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cis-LY393053 in electrophysiological recordings to investigate the distinct roles of cell surface and intracellular metabotropic glutamate receptor 5 (mGluR5).
Introduction
This compound is a potent, selective, and impermeable antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its inability to cross the cell membrane makes it an invaluable pharmacological tool for differentiating the signaling cascades initiated by mGluR5 located on the cell surface from those originating from intracellular compartments, such as the endoplasmic reticulum and nuclear membrane. The strategic use of this compound, often in conjunction with a membrane-permeable mGluR5 agonist like quisqualate, allows for the specific activation and study of intracellular mGluR5 populations.
Core Application: Isolating Intracellular mGluR5 Signaling
The primary application of this compound in electrophysiology is to pharmacologically isolate the effects of intracellular mGluR5 activation. By blocking cell surface mGluR5 with the impermeable this compound, subsequent application of a membrane-permeable agonist will selectively activate the intracellular receptor pool. This allows for the characterization of downstream signaling pathways and their influence on neuronal excitability and synaptic plasticity, which have been shown to differ from those initiated at the cell surface.
Data Presentation
The following tables summarize quantitative data derived from published studies for the application of this compound and associated compounds in electrophysiological and related assays.
Table 1: Pharmacological Agent Concentrations for Electrophysiology
| Compound | Role | Typical Concentration Range | Notes |
| This compound | Impermeable mGluR5 Antagonist | 10 µM - 100 µM | Used to block cell surface mGluR5. The optimal concentration should be determined empirically for the specific preparation. |
| Quisqualate | Permeable Group I mGluR Agonist | 1 µM - 10 µM | Used to activate both surface and intracellular mGluR5. When co-applied with this compound, it selectively activates intracellular mGluR5.[1] |
| (S)-3,5-DHPG | Impermeable Group I mGluR Agonist | 20 µM - 100 µM | Used to selectively activate cell surface mGluR5.[1] |
| MPEP | Permeable mGluR5 Antagonist | 1 µM - 10 µM | A negative allosteric modulator used as a control to block all mGluR5 activity (both surface and intracellular).[1] |
Table 2: Expected Electrophysiological and Signaling Outcomes
| Experimental Condition | Key Signaling Pathway Activated | Expected Electrophysiological Outcome |
| DHPG Application (Surface mGluR5 activation) | JNK, CaMKIV, CREB phosphorylation | Modulation of synaptic transmission (e.g., induction of LTD).[2] |
| Quisqualate + this compound (Intracellular mGluR5 activation) | ERK1/2, Elk-1 phosphorylation , JNK, CaMKIV, CREB phosphorylation | Induction of a distinct form of LTD, potential changes in gene expression-dependent plasticity.[2] |
| Quisqualate Application (Surface + Intracellular mGluR5 activation) | All of the above | A composite effect reflecting the activation of both receptor pools. |
| MPEP Application | Blockade of all mGluR5 signaling | Inhibition of both surface and intracellular mGluR5-mediated effects. |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in whole-cell patch-clamp electrophysiology.
Protocol 1: Induction of mGluR5-Dependent Long-Term Depression (LTD) by Isolating Intracellular Receptors
Objective: To induce and record a form of LTD that is specifically mediated by the activation of intracellular mGluR5.
Preparation:
-
Prepare acute brain slices (e.g., hippocampus or striatum) from the animal model of choice.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
Whole-Cell Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron or a medium spiny neuron).
-
Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes.
-
Bath apply This compound (e.g., 50 µM) for a pre-incubation period of 10-15 minutes to ensure complete blockade of cell surface mGluR5.
-
Continue to record baseline responses in the presence of this compound.
-
Co-apply the permeable mGluR5 agonist quisqualate (e.g., 5 µM) for a duration of 5-10 minutes.
-
Wash out the quisqualate while maintaining the perfusion of this compound.
-
Continue recording synaptic responses for at least 40-60 minutes post-agonist application to observe the induction and maintenance of LTD.
Data Analysis:
-
Normalize EPSC amplitudes to the pre-drug baseline.
-
Quantify the magnitude of depression in the last 10 minutes of the recording.
-
Compare the results to control experiments (e.g., application of this compound alone, or quisqualate alone).
Protocol 2: Control Experiment - Induction of Surface mGluR5-Dependent LTD
Objective: To induce and record LTD mediated by the activation of cell surface mGluR5 as a comparison for the intracellularly-mediated form.
Preparation and Recording:
-
Follow the same initial preparation and recording steps as in Protocol 1.
-
After establishing a stable baseline, bath apply the impermeable mGluR5 agonist (S)-3,5-DHPG (e.g., 50 µM) for 5-10 minutes.
-
Wash out the DHPG and continue recording for at least 40-60 minutes.
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Compare the magnitude and characteristics of the DHPG-induced LTD with the LTD induced by the co-application of quisqualate and this compound.
Mandatory Visualizations
References
Preparing cis-LY393053 Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-LY393053 is a potent and selective antagonist for the metabotropic glutamate receptor 5 (mGluR5). A key characteristic of this compound is its impermeability to the cell membrane, meaning it does not readily cross into the cell's interior.[1] This property makes this compound an invaluable research tool for differentiating between the signaling cascades initiated by mGluR5 receptors located on the cell surface versus those located on intracellular membranes.[1][2] By selectively blocking the activity of cell-surface mGluR5, researchers can isolate and study the downstream effects of intracellular mGluR5 activation.[2]
These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro research settings, along with an overview of its application in dissecting mGluR5 signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock and working solutions.
| Property | Value |
| CAS Number | 394735-81-0[3] |
| Molecular Formula | C₂₁H₂₁NO₄S[3] |
| Molecular Weight | 383.46 g/mol [3] |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability. |
Solution Preparation Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, pyrogen-free water or appropriate aqueous buffer (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound due to its ability to dissolve a wide range of organic compounds.[4][5]
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using an analytical balance.
-
Calculating the Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Volume (µL) = (1 mg / (10 mmol/L * 383.46 g/mol )) * 1,000,000 = 260.79 µL
-
Dissolving the Compound: Add 260.8 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Preparing a Working Solution
The stock solution must be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
Determine the Final Working Concentration: The optimal working concentration of this compound should be determined experimentally for each specific cell type and assay. A starting concentration range of 1 µM to 10 µM is recommended for effectively blocking cell-surface mGluR5.
-
Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into the desired aqueous buffer or cell culture medium. For example, to prepare a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of buffer (resulting in a 10 µM solution with 0.1% DMSO).
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to proteins in cell culture media.
-
Application: The freshly prepared working solution is now ready to be added to the experimental system (e.g., cell culture).
Experimental Workflow and Signaling Pathways
Experimental Workflow for Differentiating mGluR5 Signaling
The following workflow diagram illustrates how this compound is used to distinguish between cell-surface and intracellular mGluR5 signaling.
References
Application Notes and Protocols for cis-LY393053 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-LY393053 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). A key characteristic of this compound is its presumed cell impermeability, making it a valuable pharmacological tool to differentiate the signaling and function of cell surface-expressed mGluR5 from intracellular pools of the receptor. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, focusing on striatal, cortical, and hippocampal neurons.
Mechanism of Action
Metabotropic glutamate receptor 5 is a G-protein coupled receptor that, upon activation by glutamate, typically couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These pathways are integral to modulating neuronal excitability, synaptic plasticity, and gene expression.
This compound, as a cell-impermeable antagonist, selectively blocks the activation of mGluR5 located on the plasma membrane. This allows researchers to investigate the specific contributions of this receptor population to neuronal physiology, independent of intracellular mGluR5 signaling. For instance, studies have utilized this compound to demonstrate that the activation of intracellular mGluR5, but not cell-surface mGluR5, is responsible for upregulating the expression of genes such as the Activity-regulated cytoskeleton-associated protein (Arc).[1]
Data Presentation
The following table summarizes the quantitative data for the use of this compound in primary neuronal cultures based on available literature.
| Parameter | Cell Type | Value | Reference |
| Working Concentration | Primary Striatal Neurons | 20 µM | [1] |
| Pre-incubation Time | Primary Striatal Neurons | 30 minutes | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required mass of this compound. The molecular weight of this compound is 383.46 g/mol .
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Treating Primary Neuronal Cultures with this compound
This protocol describes the general procedure for treating primary neuronal cultures with this compound to antagonize cell-surface mGluR5. The example below is for primary striatal neurons.
Materials:
-
Primary neuronal cultures (e.g., striatal, cortical, or hippocampal)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal culture medium
-
Agonist of interest (e.g., DHPG or Quisqualate)
Protocol:
-
Culture primary neurons to the desired days in vitro (DIV), for example, 14 DIV for striatal neurons.[1]
-
On the day of the experiment, prepare the working solution of this compound by diluting the stock solution in pre-warmed neuronal culture medium to the final desired concentration (e.g., 20 µM).
-
Pre-incubate the neuronal cultures with the this compound-containing medium for 30 minutes at 37°C in a CO2 incubator.[1]
-
Following the pre-incubation, add the mGluR5 agonist of interest (e.g., 100 µM DHPG or 20 µM Quisqualate) directly to the wells containing this compound.
-
Incubate for the desired time period based on the experimental endpoint (e.g., 5-15 minutes for signaling studies, or longer for gene expression analysis).
-
After the incubation, proceed with downstream analysis such as cell lysis for Western blotting, fixation for immunocytochemistry, or RNA extraction for RT-qPCR.
Protocol for Western Blotting of Downstream Targets (e.g., PSD-95)
Materials:
-
Treated primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-PSD-95)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PSD-95) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol for Immunocytochemistry of Downstream Targets (e.g., Arc)
Materials:
-
Treated primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-Arc)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-Arc) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Visualizations
References
Application Notes and Protocols: Assessing the Behavioral Effects of cis-LY393053, a putative AMPA Receptor Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are critical for synaptic plasticity, learning, and memory. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, plays a pivotal role in mediating fast excitatory synaptic transmission.[1][2] Positive allosteric modulators (PAMs) of the AMPA receptor, also known as ampakines, are a class of compounds that enhance the function of these receptors without direct activation.[1][3] They typically work by slowing receptor deactivation or desensitization, thereby prolonging the synaptic response to glutamate.[3] This mechanism has positioned AMPA receptor PAMs as promising therapeutic agents for a range of neurological and psychiatric disorders characterized by cognitive deficits, such as schizophrenia and Alzheimer's disease.[4][5][6]
cis-LY393053 is a compound with a putative role as an AMPA receptor modulator. These application notes provide a comprehensive overview of the behavioral assays that can be employed to characterize the in vivo effects of this compound. The following protocols are designed to assess its impact on cognition, anxiety, and social behavior, domains frequently modulated by AMPA receptor activity.
Signaling Pathway of AMPA Receptor Modulation
The binding of glutamate to the AMPA receptor opens its ion channel, leading to an influx of Na+ ions and depolarization of the postsynaptic neuron. Positive allosteric modulators like this compound are hypothesized to bind to a site on the AMPA receptor distinct from the glutamate-binding site. This allosteric binding enhances the receptor's response to glutamate, leading to increased and prolonged ion influx. This, in turn, can potentiate downstream signaling cascades involved in synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3] Some AMPA PAMs have also been shown to increase the production of brain-derived neurotrophic factor (BDNF), further promoting synaptic health and function.[1]
Experimental Protocols
The following are detailed protocols for key behavioral assays to assess the effects of this compound.
Novel Object Recognition (NOR) Task for Assessing Learning and Memory
The NOR task is a widely used assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Methodology:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) made of non-porous material. A set of objects that are distinct in shape, color, and texture, but similar in size and devoid of any inherent rewarding or aversive properties.
-
Procedure:
-
Habituation: Allow each animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.
-
Training (T1): On the training day, administer this compound or vehicle at a predetermined time before the session. Place two identical objects (A1 and A2) in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): Place one of the familiar objects (A) and a novel object (B) in the arena and allow the animal to explore for 5 minutes.
-
-
Data Analysis: The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms of the same size.
-
Procedure:
-
Administer this compound or vehicle prior to testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. Anxiolytic effects are indicated by an increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Three-Chamber Social Interaction Test for Assessing Sociability
This assay assesses social preference and social novelty preference in rodents, which are relevant to the social deficits observed in some psychiatric disorders.
Methodology:
-
Apparatus: A rectangular, three-chambered box with openings between the chambers. Small wire cages are placed in the two outer chambers to hold stranger mice.
-
Procedure:
-
Habituation: The test animal is placed in the central chamber and allowed to explore all three chambers for 10 minutes.
-
Sociability Test: An unfamiliar mouse (Stranger 1) is placed in one of the wire cages in a side chamber. An empty cage is placed in the other side chamber. The test animal is placed in the center and allowed to explore for 10 minutes.
-
Social Novelty Test: A new unfamiliar mouse (Stranger 2) is placed in the previously empty cage. The test animal is again allowed to explore for 10 minutes.
-
-
Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded. In the sociability test, a preference for the chamber with Stranger 1 over the empty cage indicates normal sociability. In the social novelty test, a preference for sniffing Stranger 2 over Stranger 1 indicates normal social memory and novelty preference.
Data Presentation
Quantitative data from these behavioral assays should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Hypothetical Data from the Novel Object Recognition Task
| Treatment Group | N | Retention Interval | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | 12 | 24 h | 0.15 ± 0.04 | - |
| This compound (1 mg/kg) | 12 | 24 h | 0.35 ± 0.05 | < 0.05 |
| This compound (3 mg/kg) | 12 | 24 h | 0.52 ± 0.06 | < 0.01 |
Table 2: Hypothetical Data from the Elevated Plus Maze
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | p-value vs. Vehicle (% Time) |
| Vehicle | 10 | 18.2 ± 2.5 | 25.1 ± 3.1 | - |
| This compound (1 mg/kg) | 10 | 29.5 ± 3.1 | 38.6 ± 4.0 | < 0.05 |
| This compound (3 mg/kg) | 10 | 41.8 ± 4.2 | 49.2 ± 4.5 | < 0.01 |
Table 3: Hypothetical Data from the Three-Chamber Social Interaction Test
| Treatment Group | N | Sociability Index (Mean ± SEM) | Social Novelty Index (Mean ± SEM) | p-value vs. Vehicle (Sociability) |
| Vehicle | 15 | 0.28 ± 0.05 | 0.25 ± 0.04 | - |
| This compound (1 mg/kg) | 15 | 0.45 ± 0.06 | 0.42 ± 0.05 | < 0.05 |
| This compound (3 mg/kg) | 15 | 0.59 ± 0.07 | 0.55 ± 0.06 | < 0.01 |
Note: Sociability and Social Novelty Indices are calculated similarly to the Discrimination Index, representing the preference for the mouse over the empty cage, and the novel mouse over the familiar one, respectively.
Conclusion
The behavioral assays outlined in these application notes provide a robust framework for characterizing the in vivo effects of the putative AMPA receptor modulator, this compound. By systematically evaluating its impact on learning and memory, anxiety-like behavior, and sociability, researchers can build a comprehensive profile of its therapeutic potential. It is crucial to include appropriate control groups, perform dose-response studies, and consider potential off-target effects to fully understand the compound's mechanism of action and behavioral consequences. The presented protocols and data structures offer a standardized approach to facilitate the discovery and development of novel therapeutics targeting the glutamatergic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity [frontiersin.org]
- 3. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glutamate positive modulators on cognitive deficits in schizophrenia: a systematic review and meta-analysis of double-blind randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways | MDPI [mdpi.com]
Visualizing mGluR5 with LY393053: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in visualizing the targets of cis-LY393053, a potent and selective, cell-impermeable antagonist of the metabotropic glutamate receptor 5 (mGluR5). These guidelines will facilitate the use of advanced imaging techniques to study the distribution, trafficking, and pharmacology of cell-surface mGluR5.
The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is implicated in numerous neurological and psychiatric disorders. LY393053, as a cell-impermeable antagonist, is a valuable tool for specifically investigating the function of mGluR5 located on the plasma membrane, distinguishing it from intracellular receptor populations.
Pharmacological Profile of LY393053 and Other mGluR5 Modulators
While a precise binding affinity (Ki) or inhibitory concentration (IC50) for LY393053 is not consistently reported in publicly available literature, its efficacy in cellular and in vivo models suggests high potency and selectivity for mGluR5. For comparative purposes, the following table summarizes the pharmacological data of LY393053 and other commonly used mGluR5 modulators.
| Compound | Action | Target | Affinity (IC50/Ki) | Permeability | Reference |
| This compound | Antagonist | mGluR5 | Data not readily available | Impermeable | [1] |
| MPEP | Antagonist | mGluR5 | 44 nM (IC50) | Permeable | |
| MTEP | Antagonist | mGluR5 | 15 nM (IC50) | Permeable | |
| Fenobam | Antagonist | mGluR5 | 28 nM (IC50) | Permeable | |
| [11C]ABP688 | Antagonist | mGluR5 | 1.7 nM (Kd) | Permeable | [2] |
| DHPG | Agonist | Group I mGluRs | ~30 µM (EC50) | Impermeable | |
| Quisqualate | Agonist | Group I mGluRs, AMPA/Kainate | High affinity | Permeable (via transporters) |
Application Note 1: Positron Emission Tomography (PET) Imaging of Cell-Surface mGluR5 using a Hypothetical Radiolabeled LY393053 Analog
This protocol describes a hypothetical approach for non-invasive in vivo imaging of cell-surface mGluR5 using a positron-emitting radiolabeled version of LY393053 (e.g., [¹⁸F]LY393053). The impermeability of LY393053 would theoretically restrict the PET signal to plasma membrane-bound receptors.
Experimental Workflow for PET Imaging
Protocol: PET Imaging with [¹⁸F]LY393053 (Hypothetical)
1. Radiosynthesis of [¹⁸F]LY393053:
-
This is a hypothetical procedure and would require the development of a suitable precursor for fluorination. The synthesis would likely involve a nucleophilic substitution reaction with [¹⁸F]fluoride.
-
Post-synthesis, the crude product would be purified using high-performance liquid chromatography (HPLC).
-
Quality control would include checks for radiochemical purity, specific activity, and residual solvents.
2. Animal Preparation:
-
Anesthetize the subject animal (e.g., rodent or non-human primate) with a suitable anesthetic (e.g., isoflurane).
-
Place the animal on the scanner bed and monitor vital signs throughout the experiment.
3. Radiotracer Injection and PET Scan Acquisition:
-
Inject a bolus of [¹⁸F]LY393053 (typically 5-15 MBq for a rodent) via a tail vein catheter.
-
Start a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes.
-
For quantitative analysis, arterial blood sampling can be performed to obtain the arterial input function.
4. Image Reconstruction and Data Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM2D or FBP).
-
Co-register the PET images with an anatomical MRI or CT scan for anatomical reference.
-
Perform kinetic modeling of the time-activity curves from various brain regions to estimate binding parameters such as the distribution volume (VT). The cerebellum can often be used as a reference region due to its low mGluR5 density.
Application Note 2: Differentiating Cell-Surface and Intracellular mGluR5 using LY393053 in Fluorescence Microscopy
This application note details how to use the cell-impermeable nature of LY393053 to distinguish between cell-surface and intracellular pools of mGluR5 in cultured cells using fluorescence microscopy. This is achieved by blocking the surface receptors with unlabeled LY393053 before applying a membrane-permeable fluorescent ligand.
Logical Workflow for Differentiating Receptor Pools
Protocol: Fluorescence Microscopy with LY393053 Block
1. Cell Culture and Preparation:
-
Culture cells known to express mGluR5 (e.g., primary neurons or transfected HEK293 cells) on glass-bottom dishes suitable for microscopy.
2. Blocking of Cell-Surface Receptors:
-
Incubate the live cells with a saturating concentration of unlabeled this compound (e.g., 10 µM) in culture medium for 30 minutes at 37°C. This will occupy the binding sites of all cell-surface mGluR5.
3. Staining of Intracellular Receptors:
-
Without washing, add a membrane-permeable fluorescent antagonist for mGluR5 (e.g., a fluorescent derivative of MPEP) to the culture medium at a concentration determined by its binding affinity.
-
Incubate for 1 hour at 37°C, protected from light.
4. Washing and Imaging:
-
Wash the cells three times with pre-warmed culture medium to remove unbound fluorescent ligand.
-
Image the cells using a confocal microscope. The resulting fluorescence will be predominantly from the intracellularly located mGluR5, as the surface receptors are blocked by LY393053.
Application Note 3: Immunofluorescence Staining of mGluR5
This protocol provides a standard method for the immunofluorescent detection of mGluR5 in fixed cultured cells or brain tissue sections. This technique allows for the visualization of the subcellular localization of the receptor.
Protocol: Immunofluorescence Staining
1. Sample Preparation:
-
Cultured Cells: Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Brain Slices: Perfuse the animal with PBS followed by 4% PFA. Post-fix the brain overnight and then cryoprotect in sucrose solution. Cut 20-40 µm sections on a cryostat or vibratome.
2. Permeabilization and Blocking:
-
Wash the fixed samples three times with PBS.
-
Permeabilize the cells/tissue with 0.3% Triton X-100 in PBS for 10 minutes (this step is omitted if only surface receptors are to be stained).
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
3. Primary Antibody Incubation:
-
Incubate the samples with a primary antibody specific for mGluR5, diluted in blocking buffer, overnight at 4°C.
4. Secondary Antibody Incubation and Mounting:
-
Wash the samples three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Wash the samples three times with PBS.
-
Mount the coverslips or tissue sections onto glass slides using an anti-fade mounting medium.
5. Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR5 upon activation by glutamate.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound and associated imaging techniques to advance the understanding of mGluR5 biology in health and disease.
References
Application Notes and Protocols for cis-LY393053 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-LY393053 is a pharmacological tool crucial for the nuanced investigation of synaptic plasticity. Identified as a membrane-impermeable antagonist of the metabotropic glutamate receptor 5 (mGluR5), it allows for the specific interrogation of cell-surface mGluR5 signaling pathways. This property is invaluable for dissecting the distinct roles of surface versus intracellular mGluR5 in long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. These application notes provide a comprehensive guide to utilizing this compound for studying synaptic plasticity, complete with detailed protocols and data presentation.
Pharmacological Profile of this compound
This compound acts as a selective antagonist for mGluR5, a Gq-coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses. Its membrane impermeability is a key feature, enabling researchers to isolate and study the functions of mGluR5 located on the cell surface.
| Property | Value | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [1] |
| Mechanism of Action | Antagonist | [1] |
| Key Feature | Membrane-Impermeable | [1] |
Effects of this compound on Synaptic Plasticity
Electrophysiological studies have demonstrated that this compound differentially affects LTP and LTD, highlighting the distinct roles of cell-surface mGluR5 in these forms of synaptic plasticity.
| Form of Plasticity | Induction Protocol | Effect of this compound (10 µM) | Implied Role of Cell-Surface mGluR5 | Reference |
| Long-Term Potentiation (LTP) | High-Frequency Stimulation (HFS) | Blocks LTP induction | Essential for HFS-induced LTP | [1] |
| Long-Term Depression (LTD) | Low-Frequency Stimulation (LFS) | Does not block LFS-induced LTD | Not essential for LFS-induced LTD | [1] |
| Chemically-induced LTD | DHPG (mGluR1/5 agonist) | Blocks DHPG-induced LTD | Essential for agonist-induced LTD at the cell surface | [1] |
Experimental Protocols
I. Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices
This protocol describes the methodology for assessing the effect of this compound on LTP and LTD in acute hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration (e.g., 10 µM) in aCSF.
-
Bath-apply this compound for at least 20 minutes prior to the induction of plasticity.
-
-
Induction of Synaptic Plasticity:
-
LTP Induction (HFS): Deliver high-frequency stimulation (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
LTD Induction (LFS): Deliver low-frequency stimulation (e.g., 900 pulses at 1 Hz).
-
-
Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Measure the slope of the fEPSP and normalize it to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of this compound.
-
II. Western Blot Analysis of mGluR5-Mediated Signaling
This protocol is for investigating the effect of this compound on downstream signaling pathways activated by mGluR5, such as the phosphorylation of Akt and S6 kinase.
Materials:
-
Primary neuronal cultures (e.g., striatal or hippocampal neurons)
-
This compound
-
mGluR5 agonist (e.g., DHPG or Quisqualate)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pAkt, anti-total Akt, anti-pRPS6, anti-total RPS6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons to the desired density.
-
Pre-incubate the cells with this compound (e.g., 10 µM) for a specified time (e.g., 20 minutes).
-
Stimulate the cells with an mGluR5 agonist (e.g., DHPG or Quisqualate) for a short period (e.g., 5-15 minutes).
-
Include appropriate vehicle controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of protein phosphorylation between different treatment groups.
-
Visualizations
Caption: Signaling pathway of cell-surface mGluR5 and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on synaptic plasticity.
References
Troubleshooting & Optimization
Technical Support Center: cis-LY393053 in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of cis-LY393053 when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is advisable to start with a small quantity of the compound and gradually add DMSO while vortexing or sonicating to facilitate dissolution. For general guidance on preparing stock solutions, refer to established laboratory protocols for similar compounds.
Q3: What are the general storage recommendations for this compound in DMSO?
A3: Based on general guidelines for research compounds, stock solutions of this compound in DMSO should be stored at low temperatures to ensure stability.
Stability of this compound in DMSO
While specific stability studies for this compound in DMSO are not publicly available, general guidelines for storing "typical" research compounds in DMSO can be followed to minimize degradation.
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. If a solution has been stored at -20°C for more than one month, its efficacy should be re-verified.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Calculate the required mass:
-
Molecular Weight of this compound: 383.46 g/mol
-
To prepare 1 mL of a 10 mM solution, you will need: 10 mmol/L * 0.001 L * 383.46 g/mol = 0.0038346 g = 3.8346 mg
-
-
Weigh the compound:
-
Accurately weigh 3.84 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, research-grade DMSO.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | 1. Increase the final percentage of DMSO in the aqueous solution (if experimentally permissible). 2. Perform a serial dilution of the DMSO stock solution into the aqueous buffer. 3. Consider the use of a co-solvent. |
| Compound appears insoluble or forms a suspension in DMSO | The concentration of this compound exceeds its solubility limit in DMSO at the current temperature. | 1. Gently warm the solution (e.g., to 37°C) to increase solubility. 2. Sonicate the solution for a longer duration. 3. Prepare a more dilute stock solution. |
| Inconsistent experimental results | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution from powder. 2. Ensure the stock solution is stored in properly sealed vials at the recommended temperature. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility in DMSO.
References
Technical Support Center: Experiments with mGluR2/3 Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My mGluR2/3 agonist is not showing the expected inhibitory effect on neurotransmitter release. What could be the reason?
A1: Several factors could contribute to this issue:
-
Agonist Specificity and Potency: Ensure you are using a potent and selective agonist for mGluR2/3. Different agonists have varying affinities for mGluR2 and mGluR3, which could influence the outcome.[1][2]
-
Receptor Expression: Verify the expression of mGluR2 and mGluR3 in your specific cell type or brain region of interest. The distribution of these receptors is not uniform.[3][4] For instance, mGluR2 is highly expressed in the medial prefrontal cortex and certain hippocampal regions, while mGluR3 is also found in glial cells like astrocytes.[3][5]
-
Cellular Context: The functional outcome of mGluR2/3 activation can be cell-type specific. In some cases, postsynaptic effects, such as modulation of NMDA or AMPA receptor function, might be more prominent than presynaptic inhibition.[3][5]
-
Experimental Conditions: Factors like agonist concentration, incubation time, and the health of your preparation (slices, cultured cells) are critical. Ensure these are optimized for your specific experimental setup.
Q2: I am observing high variability in my in vivo behavioral experiments with an mGluR2/3 agonist. How can I reduce this?
A2: In vivo experiments can be influenced by numerous variables:
-
Animal Model: The choice of animal model is crucial. The effects of mGluR2/3 agonists can differ, for example, between pharmacological models (e.g., PCP or amphetamine-induced hyperactivity) and genetic models.[3]
-
Route of Administration and Dosage: The route of administration (e.g., intraperitoneal, subcutaneous) and the dose of the agonist can significantly impact its bioavailability and behavioral effects.[3][6] It is essential to perform a dose-response study to identify the optimal dose for the desired effect.
-
Metabolic Stability of the Agonist: Some mGluR2/3 agonists may have poor metabolic stability, leading to inconsistent plasma and brain concentrations.[3] Consider using agonists with improved pharmacokinetic profiles.
-
Behavioral Paradigm: The specific behavioral test being used can be a source of variability. Ensure that the test is well-validated and that experimental conditions are strictly controlled.[3]
Q3: My mGluR2/3 agonist has poor water solubility. How can I prepare my solutions for in vivo and in vitro experiments?
A3: Poor solubility is a known issue with some mGluR2/3 agonists and positive allosteric modulators (PAMs).[3] Here are some strategies:
-
Vehicle Selection: For in vivo studies, agonists can often be dissolved in sterile saline (0.9% NaCl).[7] In some cases, dropwise addition of a base like 1 M NaOH may be necessary to aid dissolution, adjusting the final pH to a physiological range (~7-8).[7]
-
Use of Solubilizing Agents: For in vitro experiments, small amounts of DMSO or other organic solvents can be used to prepare stock solutions, which are then diluted in the aqueous experimental buffer. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Prodrugs: Consider using a prodrug of the agonist if available. Prodrugs are often designed to have improved solubility and bioavailability.[7]
Q4: Are there off-target effects I should be concerned about with mGluR2/3 agonists?
A4: While many mGluR2/3 agonists are highly selective, it is always good practice to consider potential off-target effects. Some studies have investigated interactions with other receptor systems, such as dopamine D2 receptors and serotonin 5-HT2A receptors.[3] However, for highly selective agonists like LY354740 and LY379268, evidence suggests a lack of direct interaction with dopamine D2 receptors.[3] It is crucial to consult the pharmacological profile of the specific agonist you are using.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No response to agonist application in brain slices. | 1. Poor slice health. 2. Incorrect agonist concentration. 3. Receptor desensitization. | 1. Ensure proper slice preparation and maintenance in oxygenated aCSF. 2. Perform a concentration-response curve to determine the optimal concentration. 3. Avoid prolonged exposure to high concentrations of the agonist. Include washout periods. |
| Inconsistent results in cell culture. | 1. Variable receptor expression across passages. 2. Agonist degradation. 3. Cell line not appropriate. | 1. Use cells from a consistent and low passage number. 2. Prepare fresh agonist solutions for each experiment. 3. Confirm mGluR2/3 expression in your cell line via techniques like qPCR or Western blotting. |
| Unexpected excitatory effects. | Postsynaptic receptor modulation. | Investigate postsynaptic mechanisms. For example, mGluR2/3 activation can enhance NMDA and AMPA receptor function in some contexts.[3][5] |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of behavioral effect. | 1. Insufficient brain penetration of the agonist. 2. Rapid metabolism. 3. Inappropriate dose. | 1. Choose an agonist known to cross the blood-brain barrier. 2. Consider the pharmacokinetic profile of the compound. 3. Conduct a thorough dose-response study. |
| Contradictory results compared to published literature. | 1. Differences in animal strain, age, or sex. 2. Variations in experimental protocols. 3. Differential roles of mGluR2 vs. mGluR3. | 1. Carefully document and control for all animal characteristics. 2. Standardize all experimental procedures and environmental conditions. 3. Consider using knockout animals or subtype-selective compounds to dissect the roles of mGluR2 and mGluR3.[4][8] |
| Tolerance development with chronic treatment. | Receptor desensitization or downregulation. | Investigate changes in receptor expression and signaling pathways following chronic administration.[9] Consider intermittent dosing schedules. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Common mGluR2/3 Agonists
| Agonist | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| LY379268 | Rat (PCP model) | 0.3–10 mg/kg | I.P. | Reversal of hyperlocomotion | [3] |
| LY354740 | Rat (PCP model) | 0.025–1 mg/kg | I.P. | Reversal of hyperlocomotion | [3] |
| LY404039 | Rat (AMPH model) | 3–30 mg/kg | I.P. | Reversal of hyperlocomotion | [3] |
| Pomaglumetad Methionil (POM) | Rat (MAM model) | 1, 3, 10 mg/kg | I.P. | Normalization of dopamine neuron activity | [7] |
| NAAG | Rat (Hypoxia-Ischemia) | 5 mg/kg | I.P. | Neuroprotection | [10] |
Table 2: In Vitro Concentrations and Potencies of mGluR2/3 Agonists
| Agonist | Preparation | Concentration/Potency | Assay | Reference |
| APDC | Mouse/Human Sensory Neurons | 10 µM | Calcium Imaging | [11] |
| DCG-IV | Rat Cortical Membranes | EC50 = 0.16 µM | [35S]GTPγS binding | [9] |
| LY379268 | Rat Cortical Membranes | EC50 = 0.019 µM | [35S]GTPγS binding | [9] |
| LY404039 | Recombinant h mGluR2/3 | Ki = 149 nM (mGluR2), 92 nM (mGluR3) | Radioligand Binding | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of an mGluR2/3 Agonist in a PCP-Induced Hyperactivity Model
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: The mGluR2/3 agonist (e.g., LY379268) is dissolved in 0.9% sterile saline. Phencyclidine (PCP) is also dissolved in 0.9% saline.
-
Experimental Procedure:
-
Acclimate rats to the open-field arenas for 30 minutes daily for 3 days prior to testing.
-
On the test day, administer the mGluR2/3 agonist or vehicle via intraperitoneal (I.P.) injection.
-
30 minutes after agonist/vehicle injection, administer PCP (e.g., 3.0 mg/kg, I.P.) or saline.
-
Immediately place the rat in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
-
Data Analysis: Analyze locomotor activity data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of the agonist on PCP-induced hyperactivity.
Protocol 2: In Vitro [35S]GTPγS Binding Assay for mGluR2/3 Agonist Potency
-
Membrane Preparation: Prepare crude synaptic membranes from the rat frontal cortex.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Reaction Mixture:
-
Membrane protein (10-20 µg)
-
GDP (10 µM)
-
[35S]GTPγS (0.05 nM)
-
Varying concentrations of the mGluR2/3 agonist.
-
Assay buffer to a final volume of 1 ml.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the EC50 and maximal stimulation (Emax) by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
Visualizations
Caption: Canonical presynaptic and potential postsynaptic signaling pathways of mGluR2/3.
Caption: General experimental workflows for in vivo and in vitro studies with mGluR2/3 agonists.
Caption: A logical flowchart for troubleshooting common issues in mGluR2/3 agonist experiments.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY395756, an mGluR2 agonist and mGluR3 antagonist, enhances NMDA receptor expression and function in the normal adult rat prefrontal cortex, but fails to improve working memory and reverse MK801-induced working memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretreatment with mGluR2 or mGluR3 Agonists Reduces Apoptosis Induced by Hypoxia-Ischemia in Neonatal Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cis-LY393053 and mGluR5 Negative Allosteric Modulators
Disclaimer: There is currently no publicly available scientific literature detailing the specific off-target effects or comprehensive pharmacological profile of cis-LY393053. The information provided below is generalized for the class of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and is intended for informational purposes only. Researchers should exercise caution and conduct their own comprehensive validation experiments, as the off-target profile of this compound may differ significantly from other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of mGluR5 NAMs?
A1: mGluR5 NAMs bind to an allosteric site on the mGluR5 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1] This binding event modulates the receptor's response to the endogenous ligand, glutamate. The primary on-target effect is the attenuation of mGluR5 signaling, which is involved in various neuronal processes, including synaptic plasticity and neuronal excitability.[2]
Q2: What are the potential, class-wide off-target effects of mGluR5 NAMs?
A2: While specific data for this compound is unavailable, studies on other mGluR5 NAMs, such as MPEP and MTEP, have revealed potential off-target activities. A notable off-target interaction for some mGluR5 NAMs is with NMDA receptors.[3] For example, MPEP has been shown to directly interact with the NMDA receptor, which could contribute to its behavioral effects.[4] Additionally, high concentrations of some NAMs may lead to non-specific effects.
Q3: What are some common unexpected in vivo observations with mGluR5 NAMs?
A3: In preclinical studies, some mGluR5 NAMs have been associated with behavioral effects that may not be directly related to their primary mechanism of action. These can include sedation at higher doses, motor coordination deficits, and cognitive impairment.[5] For instance, the tool compound GRN-529 was reported to impair cognition in mice in a social odor recognition task.[5] It is crucial to include appropriate control experiments to distinguish between on-target and potential off-target behavioral effects.
Troubleshooting Guide
| Issue Encountered in Experiment | Potential Cause (Hypothesized) | Suggested Troubleshooting Steps |
| Unexpected cell toxicity or reduced viability in vitro. | Off-target effects on critical cellular pathways or ion channels. | 1. Perform a dose-response curve to determine the toxicity threshold. 2. Use a structurally unrelated mGluR5 NAM as a control to see if the effect is compound-specific. 3. If available, test in a cell line that does not express mGluR5. |
| Inconsistent or paradoxical results in functional assays. | Compound instability, degradation, or off-target pharmacology. | 1. Verify the stability and purity of the this compound stock solution. 2. Consider potential interactions with other components in the assay medium. 3. Run a counterscreen against related receptors (e.g., other mGluR subtypes) or a broader panel of receptors and enzymes to identify potential off-target interactions. |
| Behavioral effects in vivo that are inconsistent with mGluR5 antagonism (e.g., hyperactivity at high doses). | Off-target effects on other CNS receptors or systems. | 1. Conduct a thorough dose-response study to characterize the full behavioral profile. 2. Use a selective antagonist for a suspected off-target receptor to see if the anomalous behavior is blocked. 3. Perform pharmacokinetic analysis to correlate plasma and brain concentrations with the observed behavioral effects. |
| Difficulty replicating published data from other mGluR5 NAMs. | Differences in the pharmacological profile (e.g., potency, selectivity, inverse agonist activity) between this compound and other compounds. | 1. Directly compare the potency and efficacy of this compound with a well-characterized mGluR5 NAM (e.g., MTEP) in your experimental system. 2. Characterize the mode of action (e.g., neutral antagonist vs. inverse agonist) of this compound in a relevant functional assay. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Liability using a Receptor Binding Assay
This protocol describes a general method for screening a compound against a panel of receptors to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Serially dilute the compound to the desired screening concentrations.
-
Receptor Membrane Preparation: Obtain commercially available membrane preparations or prepare them from cell lines overexpressing the receptors of interest.
-
Radioligand Binding Assay:
-
Incubate the receptor membranes with a specific radioligand for the target receptor in the presence and absence of this compound.
-
The assay buffer composition and incubation conditions (time, temperature) will be specific to each receptor target.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) for any significant interactions.
-
Protocol 2: In Vivo Assessment of Potential CNS Side Effects using the Rotarod Test
This protocol is used to assess motor coordination and potential sedative effects of a compound in rodents.
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the rotarod apparatus for several days before the experiment.
-
Baseline Training: Train the animals on the rotarod at a fixed or accelerating speed until they can maintain their balance for a predetermined amount of time (e.g., 180 seconds).
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Testing: At various time points after administration (e.g., 30, 60, 120 minutes), place the animals back on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall for the compound-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA). A significant decrease in latency to fall suggests a potential impairment in motor coordination.
Visualizations
Caption: Canonical mGluR5 signaling pathway and the inhibitory action of a NAM.
Caption: A generalized workflow for characterizing a novel compound like this compound.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in cis-LY393053 Experimental Results
Welcome to the technical support center for cis-LY393053. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results obtained using this selective group I metabotropic glutamate receptor 5 (mGluR5) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] It acts by inhibiting the activation of mGluR5 by its endogenous ligand, glutamate. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders.[2]
Q2: How should I dissolve and store this compound for in vitro experiments?
A2: For in vitro assays, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is critical to prepare fresh dilutions in your aqueous assay buffer for each experiment to minimize precipitation and ensure consistent concentrations. For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]
Q3: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A3: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Plating Density: Ensure your cells are healthy, within a consistent and low passage number, and are plated at a uniform density across all wells. Overly confluent or stressed cells can exhibit altered receptor expression and signaling.
-
Pipetting Inaccuracy: Small errors in pipetting, especially of concentrated compounds, can lead to significant differences in the final concentration in the wells. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and your compound. To mitigate this, consider not using the outermost wells for critical experiments or filling them with sterile phosphate-buffered saline (PBS) or media.
-
Inconsistent Incubation Times: Ensure that incubation times with this compound and any subsequent reagents are consistent across all plates and wells.
Q4: My dose-response curve for this compound is not behaving as expected (e.g., it is flat or has a very shallow slope). What could be wrong?
A4: An abnormal dose-response curve can be indicative of several issues:
-
Compound Solubility: this compound may have limited solubility in aqueous assay buffers. If the compound precipitates out of solution at higher concentrations, you will not see a further increase in effect, leading to a plateau. Visually inspect your solutions for any signs of precipitation. Consider using a vehicle control with the same final DMSO concentration as your highest this compound concentration to rule out solvent effects.
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or is not centered around the IC50 of the compound for your specific assay. Perform a wider range of dilutions in your initial experiments to identify the optimal concentration window.
-
Cellular Response Window: The signaling pathway you are measuring may have a narrow dynamic range in your cell line. Ensure your positive and negative controls show a robust and consistent difference.
-
Off-Target Effects: At high concentrations, some mGluR5 antagonists have been shown to have off-target effects, such as interacting with NMDA receptors, which could confound your results.[4][5] It is important to consider the selectivity of this compound and potentially test for off-target activities if unexpected results persist.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of mGluR5 Agonist-Induced Signaling
Symptoms:
-
High standard deviations between replicate wells treated with this compound.
-
Variable IC50 values across different experimental days.
-
Lack of a clear dose-dependent inhibitory effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure consistent cell seeding density. |
| Agonist Concentration | Use a consistent concentration of the mGluR5 agonist that elicits a submaximal response (e.g., EC80) to ensure a sufficient window for observing inhibition. |
| Reagent Variability | Use the same lot of reagents (e.g., serum, agonist, assay components) for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Timing | Ensure precise and consistent timing for all incubation steps, especially the pre-incubation with this compound before adding the agonist. |
Issue 2: Potential Off-Target Effects Confounding Results
Symptoms:
-
Unexpected cellular responses that are not consistent with mGluR5 inhibition.
-
Effects observed in cell lines that do not express mGluR5.
-
Discrepancies between results from different assay formats (e.g., calcium mobilization vs. phosphoinositide hydrolysis).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Interaction with other Receptors | Review the literature for known off-target effects of carboxyphenylglycine-like mGluR antagonists. Consider using a structurally different mGluR5 antagonist as a comparator. The mGluR5 antagonists MPEP and SIB-1893 have been shown to interact with NMDA receptors at higher concentrations.[5] |
| Non-specific Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to cell death. |
| Use of Control Cell Lines | Test this compound in a parental cell line that does not express mGluR5 to identify any receptor-independent effects. |
Quantitative Data Summary
The following table provides a comparative overview of the in vitro potency of several mGluR5 negative allosteric modulators (NAMs), including compounds structurally related to or in the same class as this compound. This data can serve as a benchmark for your own experimental results. Lower Ki and IC50 values indicate higher potency.
| Compound | Radioligand Binding (Ki, nM) | Calcium Mobilization (IC50, nM) | IP1 Accumulation (IC50, nM) |
| Basimglurant | 0.5 | 1.8 | 3.2 |
| Mavoglurant | 2.9 | 12 | 11 |
| MTEP | 4.1 | 15 | 19 |
| Fenobam | 28 | 130 | 150 |
| STX107 | 62 | 450 | 560 |
Data adapted from a comparative analysis of mGluR5 NAMs.[1]
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream signaling product of mGluR5 activation.
Methodology:
-
Cell Culture and Labeling:
-
Seed cells expressing mGluR5 in a 24-well plate and grow to near confluency.
-
Label the cells by incubating them overnight with myo-[³H]-inositol in inositol-free medium.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer (e.g., Krebs-bicarbonate buffer).
-
Pre-incubate the cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with an mGluR5 agonist (e.g., (S)-3,5-DHPG) in the presence of LiCl (to prevent IP degradation) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
-
IP Extraction and Measurement:
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response at each concentration of this compound.
-
Generate a dose-response curve and determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following mGluR5 activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Seed cells expressing mGluR5 in a 96-well or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Use a fluorescence plate reader with an automated injection system to add the mGluR5 agonist and simultaneously measure the fluorescence signal over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Calculate the percentage of inhibition of the agonist-induced calcium response at each concentration of this compound.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modulation of mGluR2/3 Desensitization
This technical support center provides guidance for researchers studying the desensitization of metabotropic glutamate receptors 2 and 3 (mGluR2/3). It addresses common questions and troubleshooting scenarios encountered during in vitro and in vivo experiments.
Important Note on cis-LY393053
Initial inquiries have suggested the use of this compound for preventing mGluR2/3 desensitization. However, based on current scientific literature, This compound is characterized as a membrane-impermeable mGluR5 antagonist. [1] It is primarily used to differentiate the effects of cell surface mGluR5 from intracellular pools of the same receptor. There is no direct evidence to support its use in preventing mGluR2/3 desensitization. This guide will, therefore, focus on established mechanisms and tool compounds relevant to the study of mGluR2/3.
Frequently Asked Questions (FAQs)
Q1: What is mGluR2/3 desensitization and why is it important?
A1: Desensitization is a process where a receptor's response to a continuous or repeated application of an agonist is diminished over time. For mGluR2/3, which are presynaptic autoreceptors, this process is crucial for regulating synaptic glutamate levels.[2][3] Chronic agonist treatment can lead to desensitization of G-protein activation, which may have implications for the long-term therapeutic efficacy of mGluR2/3-targeting drugs in conditions like schizophrenia and depression.[4][5]
Q2: What are the primary mechanisms of mGluR2/3 desensitization?
A2: Studies indicate that mGluR2 and mGluR3 desensitize through different mechanisms. mGluR3 undergoes rapid, glutamate-dependent desensitization and internalization mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[6] In contrast, mGluR2 shows minimal desensitization and internalization.[6] The differences are largely attributed to specific sequences in the C-terminal domain of the receptors.[6]
Q3: Which compounds are typically used to study mGluR2/3 desensitization?
A3: To induce and study desensitization, potent agonists are used. To block the receptor and prevent agonist-induced effects, antagonists are employed.
-
Agonists: LY379268 and LY354740 are commonly used orthosteric agonists that can induce desensitization with chronic exposure.[2][3][4]
-
Antagonists: LY341495 is a potent and selective mGluR2/3 antagonist used to block the effects of agonists.[4][7]
Q4: How can I measure mGluR2/3 desensitization in my experiments?
A4: Desensitization can be quantified by measuring the reduction in the receptor's signaling output after prolonged agonist exposure. Common methods include:
-
[35S]GTPγS binding assays: This technique measures the activation of G-proteins coupled to the receptor. A decrease in agonist-stimulated [35S]GTPγS binding after chronic agonist treatment indicates desensitization.[4]
-
Calcium Imaging: For mGluR2/3 coupled to Gαi/o, agonist activation inhibits adenylyl cyclase, leading to a decrease in cAMP. This can be measured indirectly or by looking at downstream effects on ion channels. In some systems, mGluR2/3 activation can modulate calcium channel activity.
-
Electrophysiology: Measuring changes in agonist-induced currents (e.g., GIRK currents) or modulation of synaptic transmission over time can reveal functional desensitization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable desensitization with chronic agonist (e.g., LY379268) treatment. | 1. Agonist concentration too low: The concentration may not be sufficient to induce robust desensitization. 2. Duration of treatment too short: Desensitization of mGluR2/3 can be a slow process. 3. Cell type or tissue preparation: The expression levels and regulatory machinery (GRKs, arrestins) can vary between cell types. mGluR2 is known to be resistant to desensitization.[6] | 1. Perform a dose-response curve to determine the optimal agonist concentration. 2. Increase the duration of agonist incubation. Studies have shown desensitization after 14 days of in vivo treatment.[4] 3. Use a cell line known to express mGluR3, which desensitizes more readily, or confirm the expression of necessary regulatory proteins in your system. |
| High variability in [35S]GTPγS binding assay results. | 1. Inconsistent tissue preparation: Variability in membrane preparation can affect results. 2. Degradation of reagents: [35S]GTPγS and agonists can degrade over time. 3. Assay conditions: Incubation time, temperature, and buffer composition can influence binding. | 1. Standardize the membrane preparation protocol. 2. Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Optimize assay conditions and ensure they are consistent across all experiments. |
| Unexpected effects of mGluR2/3 antagonist (e.g., LY341495). | 1. Off-target effects: At high concentrations, antagonists may have off-target effects. 2. Inverse agonism: In some systems, antagonists can have inverse agonist activity. | 1. Use the lowest effective concentration of the antagonist, determined by a dose-response curve. 2. Consult the literature for evidence of inverse agonism in your experimental system. |
Experimental Protocols & Methodologies
Protocol 1: Induction and Measurement of mGluR2/3 Desensitization in vivo
This protocol is adapted from studies investigating the effects of chronic mGluR2/3 agonist administration.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Implant osmotic mini-pumps for continuous delivery of the mGluR2/3 agonist LY379268 (e.g., 3.0 mg/kg/day) or vehicle.
-
Treatment durations can be varied (e.g., 2 days and 14 days) to assess the time course of desensitization.[4]
-
-
Tissue Preparation:
-
Following the treatment period, sacrifice the animals and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Prepare brain sections or membrane fractions for subsequent assays.
-
-
[35S]GTPγS Binding Assay:
-
Incubate brain sections or membranes with assay buffer containing GDP, [35S]GTPγS, and with or without a saturating concentration of an mGluR2/3 agonist (e.g., 1 µM LY379268).
-
Incubate at 30°C for a defined period (e.g., 2 hours).
-
Wash the sections/membranes to remove unbound [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS using autoradiography or liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding (without agonist) from the total binding (with agonist).
-
Compare the net agonist-stimulated binding between the vehicle-treated and chronic agonist-treated groups. A significant reduction in the chronic agonist group indicates desensitization.[4]
-
Quantitative Data Summary
The following table summarizes representative findings from an in vivo desensitization study using LY379268.[4]
| Brain Region | 2-Day LY379268 Treatment (% of Control) | 14-Day LY379268 Treatment (% of Control) |
| Nucleus Accumbens | No significant change | Significant reduction |
| Prefrontal Cortex | No significant change | Significant reduction |
| Ventral Pallidum | No significant change | Significant reduction |
Data are presented as the percent of net agonist-stimulated [35S]GTPγS binding in control animals. A "significant reduction" indicates p < 0.05.
Visualizations
mGluR2/3 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of differential desensitization of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
cis-LY393053 vehicle and control group considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the mGlu2/3 receptor agonist, cis-LY393053. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of mGluR2/3 by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2] This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.
Q2: What is the recommended vehicle for in vivo administration of this compound?
Q3: How should I design my control groups for an in vivo experiment with this compound?
A3: A robust in vivo experiment with this compound should include the following control groups:
-
Vehicle Control: This group receives the same volume of the vehicle used to dissolve this compound (e.g., 0.9% saline) via the same administration route (e.g., intraperitoneal injection). This controls for any effects of the vehicle and the administration procedure itself.
-
Untreated/Naive Control: In some experimental designs, an untreated group that does not receive any injection can be included to assess baseline behaviors or physiological parameters.
-
Positive Control (Optional): Depending on the experimental model, a positive control group treated with a well-characterized compound with known effects can be beneficial to validate the assay.
Q4: What are some key considerations for in vitro assays with this compound?
A4: For in vitro experiments, such as cell-based cAMP assays, it is crucial to carefully optimize several parameters. The concentration of forskolin, a direct activator of adenylyl cyclase often used to stimulate cAMP production in Gi/o-coupled receptor assays, needs to be optimized to achieve a sufficient assay window.[2] Cell density is another critical factor; too high a density can lead to a decreased assay window, while too low a density may not produce a detectable signal.[4] Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) to account for any solvent effects.
Troubleshooting Guides
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in behavioral or physiological responses between animals. | 1. Inconsistent Drug Administration: Improper injection technique can lead to variability in the administered dose. 2. Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can result in different brain and plasma concentrations of the compound. 3. Stress-Induced Effects: Handling and injection procedures can induce stress, which may confound the experimental results. | 1. Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection, oral gavage). 2. Increase the sample size (n) per group to minimize the impact of individual variability. Consider measuring plasma or brain drug concentrations in a satellite group of animals. 3. Habituate the animals to the handling and injection procedures for several days before the start of the experiment. |
| Lack of a clear dose-response relationship. | 1. Inappropriate Dose Range: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the threshold for a detectable effect). 2. Compound Stability/Solubility Issues: The compound may not be fully dissolved or may be degrading in the vehicle. | 1. Conduct a pilot study with a wider range of doses to determine the optimal dose range for your experimental model. 2. Visually inspect the solution for any precipitates. Prepare fresh solutions before each experiment. If solubility issues persist, consider alternative vehicle formulations after conducting appropriate validation studies. |
| Unexpected or off-target effects. | 1. Activation of other mGluRs at high concentrations: Although this compound is selective for mGluR2/3, very high concentrations may lead to off-target effects. 2. Interaction with other signaling pathways. | 1. Use the lowest effective dose determined from your dose-response studies. 2. To confirm that the observed effects are mediated by mGluR2/3, consider co-administering a selective mGluR2/3 antagonist. |
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No detectable inhibition of cAMP production in a cell-based assay. | 1. Low Receptor Expression: The cell line used may not express sufficient levels of mGluR2 or mGluR3. 2. Suboptimal Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase may be too high, masking the inhibitory effect of the agonist. 3. Incorrect Agonist Concentration: The concentration of this compound may be too low to elicit a response. | 1. Confirm mGluR2/3 expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line stably overexpressing the receptor of interest. 2. Perform a forskolin dose-response curve to determine the EC50 and use a concentration around the EC80 for your experiments to ensure a sufficient window for detecting inhibition.[2] 3. Conduct a full dose-response curve for this compound to determine its potency (EC50) in your assay system. |
| High well-to-well variability. | 1. Inconsistent Cell Seeding: Uneven cell numbers across the wells of the assay plate. 2. Edge Effects: Evaporation from the outer wells of the plate can lead to increased concentrations of reagents and affect cell viability. 3. Inaccurate Pipetting: Inconsistent reagent volumes. | 1. Ensure the cell suspension is homogeneous before seeding. Use a multichannel pipette for seeding and consider using a larger volume of cell suspension to minimize pipetting errors. 2. Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to minimize evaporation from the inner wells. 3. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay signal is too low. | 1. Low Cell Number: Insufficient number of cells per well. 2. Short Incubation Time: The incubation time with the agonist may not be long enough to produce a detectable change in cAMP levels. 3. Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, which can reduce the assay signal. | 1. Optimize the cell density per well. 2. Optimize the agonist stimulation time. A time course experiment can help determine the optimal incubation period.[5] 3. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal.[4] |
Experimental Protocols
Representative In Vivo Administration Protocol (Rodent)
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
-
Vehicle Preparation: Prepare a sterile 0.9% saline solution. If solubility issues are observed with this compound, a small amount of 1 M NaOH can be added dropwise while vortexing to aid dissolution. Adjust the final pH to ~7.0-7.4.
-
Drug Preparation: On the day of the experiment, weigh the required amount of this compound and dissolve it in the prepared vehicle to the desired stock concentration. Protect the solution from light if the compound is light-sensitive.
-
Animal Handling: Habituate the animals to the experimental room and handling for at least 3-5 days prior to the experiment. On the day of the experiment, allow the animals to acclimate to the room for at least 1 hour before any procedures.
-
Administration:
-
Gently restrain the animal.
-
For intraperitoneal (i.p.) injection, administer the prepared drug or vehicle solution into the lower quadrant of the abdomen, avoiding the midline. The injection volume is typically 5-10 ml/kg body weight.
-
The timing of administration relative to the behavioral or physiological measurement should be based on the known pharmacokinetics of the compound or determined in pilot studies.[3][6]
-
-
Observation: Following administration, monitor the animals for any adverse reactions. Proceed with the planned behavioral or physiological assessments at the predetermined time points.
Representative In Vitro cAMP Assay Protocol
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production in a cell line expressing mGluR2 or mGluR3.
-
Cell Culture: Culture the cells in the recommended medium and conditions.
-
Cell Seeding:
-
Harvest the cells and determine the cell density.
-
Dilute the cells in the appropriate medium and seed them into a 96-well or 384-well white opaque assay plate at the optimized cell density.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add the assay buffer, which should contain a phosphodiesterase inhibitor like IBMX.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound or vehicle to the respective wells. Pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the forskolin solution to all wells except the basal control wells.
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of the compound.
-
Visualizations
Caption: mGluR2/3 signaling pathway activated by this compound.
Caption: General experimental workflows for in vivo and in vitro studies.
References
- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Pretreatment with mGluR2 or mGluR3 Agonists Reduces Apoptosis Induced by Hypoxia-Ischemia in Neonatal Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
- 10. cAMP-Glo™ Assay Protocol [promega.sg]
interpreting unexpected results with cis-LY393053
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with cis-LY393053.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected primary mechanism of action?
A1: this compound is a pharmacological tool used in research. It is known to be a potent and selective antagonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] A key characteristic of this compound is that it is membrane-impermeable.[2][3][4] Therefore, its direct effects are expected to be limited to mGluR5 receptors located on the cell surface, blocking their activation by agonists.
Q2: What are the expected downstream effects of blocking cell surface mGluR5 with this compound?
A2: Activation of cell surface mGluR5 typically leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum. By blocking the cell surface mGluR5, this compound is expected to inhibit this canonical signaling pathway when initiated by a cell-surface-acting agonist.
Q3: Can this compound affect intracellular mGluR5 signaling?
A3: Directly, no. Due to its membrane-impermeable nature, this compound should not cross the cell membrane to interact with mGluR5 receptors located on intracellular compartments like the endoplasmic reticulum and nuclear membrane.[2][3][4] This property allows researchers to specifically isolate and study the signaling pathways initiated by intracellular mGluR5 pools by using a membrane-permeable agonist in the presence of this compound.
Troubleshooting Guide for Unexpected Results
Here we address specific issues that may arise during your experiments with this compound.
Issue 1: Observation of a downstream effect typically associated with intracellular mGluR5 activation, despite the presence of this compound.
-
Possible Cause 1: Compromised cell membrane integrity.
-
Troubleshooting: Assess cell viability and membrane integrity using assays such as Trypan Blue exclusion or LDH release. Ensure that experimental conditions (e.g., reagent concentrations, incubation times) are not causing cytotoxicity.
-
-
Possible Cause 2: Off-target effects of other compounds used in the experiment.
-
Troubleshooting: If using other pharmacological agents, verify their specificity and potential off-target effects at the concentrations used. Run control experiments with each compound individually.
-
-
Possible Cause 3: The observed effect is downstream of a pathway initiated by a different cell surface receptor that is not blocked by this compound.
-
Troubleshooting: Review the literature for potential crosstalk between the signaling pathway of interest and other receptor systems. Use specific antagonists for other suspected receptors to confirm the source of the signal.
-
Issue 2: Lack of expected inhibition of a cell-surface mGluR5-mediated response by this compound.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Troubleshooting: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
Possible Cause 2: Degradation or instability of this compound.
-
Troubleshooting: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. Consider verifying the compound's integrity using analytical methods if degradation is suspected.
-
-
Possible Cause 3: Agonist concentration is too high.
-
Troubleshooting: A very high concentration of the agonist might overcome the competitive antagonism of this compound. Perform an agonist dose-response curve in the presence and absence of the antagonist to determine if there is a rightward shift in the curve, indicative of competitive antagonism.
-
-
Possible Cause 4: The observed response is not mediated by mGluR5.
-
Troubleshooting: Use another structurally different mGluR5 antagonist to see if it produces the same lack of effect. Confirm the expression of mGluR5 in your cell system using techniques like Western blotting or qPCR.
-
Data Presentation
Table 1: Expected Inhibition of Agonist-Induced Responses by this compound
| Agonist | Agonist's Site of Action | Downstream Signal | Expected Effect of this compound |
| DHPG (membrane-impermeable) | Cell Surface mGluR5 | Intracellular Ca2+ increase, p-AKT | Inhibition |
| Quisqualate (membrane-permeable) | Cell Surface & Intracellular mGluR5 | Intracellular Ca2+ increase, p-ERK, p-AKT | Partial Inhibition (only surface component) |
| Glutamate (membrane-permeable) | Cell Surface & Intracellular mGluR5 | Intracellular Ca2+ increase, p-ERK, p-AKT | Partial Inhibition (only surface component) |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Mobilization
-
Cell Preparation: Plate cells (e.g., primary striatal neurons or HEK293 cells expressing mGluR5) on a poly-D-lysine coated 96-well plate.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Pre-incubation with Antagonist: Incubate the cells with the desired concentration of this compound or vehicle control for 20-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add the mGluR5 agonist (e.g., DHPG or Quisqualate) and continuously measure the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the intracellular calcium response.
Protocol 2: Western Blotting for Downstream Signaling Proteins (e.g., p-ERK, p-AKT)
-
Cell Treatment: Plate cells and grow to the desired confluency. Starve the cells in serum-free media for 4-6 hours.
-
Pre-incubation: Treat cells with this compound or vehicle for 30 minutes.
-
Stimulation: Add the mGluR5 agonist for the desired time (e.g., 5-15 minutes).
-
Lysis: Immediately place the plate on ice, aspirate the media, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Cell Surface mGluR5 Signaling and Inhibition by this compound.
Caption: Workflow for a this compound Intracellular Calcium Assay.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Striatal mGlu5-mediated synaptic plasticity is independently regulated by location-specific receptor pools and divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Associated with Activation of Intracellular Metabotropic Glutamate Receptor, mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of cis-LY393053 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of cis-LY393053 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is known as an antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is often used in research to differentiate between the signaling of mGluR5 located on the cell surface versus those found on intracellular membranes due to its impermeability.[1][2] By blocking cell surface mGluR5, researchers can investigate the specific roles of intracellular receptors.[1][3]
Q2: What are the potential causes of this compound-induced toxicity in my cell culture?
A2: While specific toxicity data for this compound is not extensively documented in publicly available literature, cytotoxicity in cell culture with small molecule inhibitors can generally be attributed to several factors:
-
High Concentrations: Concentrations significantly above the effective dose can lead to off-target effects and cellular stress.
-
Prolonged Exposure: Continuous exposure to the compound may disrupt essential cellular pathways.
-
Solvent Toxicity: The vehicle used to dissolve this compound, commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations.
-
Off-Target Effects: The compound may interact with other cellular targets besides mGluR5, leading to unintended toxicity.
-
Metabolite Toxicity: Cellular metabolism of this compound could produce toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for your specific cell line and experimental conditions. A dose-response curve is the most effective method to identify a concentration that provides the desired biological effect with minimal toxicity. It is recommended to start with a broad range of concentrations and assess cell viability using assays like MTT or LDH release.
Q4: Are there any general strategies to mitigate drug-induced toxicity in cell culture?
A4: Yes, several general strategies can be employed to reduce cytotoxicity:
-
Optimize Experimental Conditions: This includes reducing the inhibitor concentration, shortening the exposure time, and ensuring the solvent concentration is at a non-toxic level (typically below 0.5% for DMSO).[4]
-
Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine, Vitamin E) or caspase inhibitors may offer protection.[5][6][7]
-
Maintain Healthy Cell Cultures: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency, as stressed cells are often more susceptible to drug-induced toxicity.[6]
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration. Start with a wide range of concentrations and assess cell viability. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired effect on mGluR5 signaling. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[4] |
| Cell line is particularly sensitive. | Consider using a more robust cell line if your experimental design allows. Otherwise, perform extensive optimization of concentration and exposure time. |
| Apoptosis is induced. | Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary mode of cell death.[5][8] |
| Oxidative stress is induced. | Co-treat with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to see if this rescues the cells.[6][7] |
Issue 2: Inconsistent Results or Lack of mGluR5 Inhibition
| Possible Cause | Suggested Solution |
| Inhibitor is not active. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilutions for each experiment. |
| Incorrect inhibitor concentration. | Re-verify calculations for dilutions. Perform a dose-response curve to confirm the effective concentration range. |
| Cell permeability issues. | This compound is known to be membrane-impermeable.[1][2] If your target is intracellular mGluR5, this compound will not be effective. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations. b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Co-treatment with a Caspase Inhibitor
This protocol can help determine if apoptosis is the primary mechanism of toxicity.
Materials:
-
As in Protocol 1
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
Procedure:
-
Follow the cell seeding and compound treatment steps as in Protocol 1.
-
In a parallel set of wells, pre-incubate the cells with a known effective concentration of the caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) for 1-2 hours before adding this compound.
-
Include controls for the caspase inhibitor alone.
-
Proceed with the MTT assay as described above.
-
Compare the viability of cells treated with this compound alone to those co-treated with the caspase inhibitor. An increase in viability with the co-treatment suggests apoptosis is involved.
Visualizations
Caption: Simplified signaling pathway of cell surface mGluR5.
Caption: Experimental workflow for assessing and mitigating toxicity.
Caption: Decision tree for troubleshooting this compound toxicity.
References
- 1. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical caspase inhibitors enhance cell culture viabilities and protein titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Ensuring Consistent In Vivo Delivery of cis-LY393053
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable in vivo delivery of the mGluR2/3 agonist, cis-LY393053.
Disclaimer
Direct experimental data for the in vivo delivery, formulation, and pharmacokinetics of this compound is limited in publicly available literature. The following troubleshooting guides, protocols, and data are based on established principles for similar small molecule compounds and published data for other mGluR2/3 agonists. This information should be considered as a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: For initial studies, a common starting point for formulating similar small molecules is a vehicle solution of saline with a low percentage of a solubilizing agent like DMSO, and a surfactant such as Tween® 80 to improve stability and prevent precipitation. A typical formulation might be 5% DMSO, 10% Tween® 80 in 85% saline. However, the optimal vehicle will depend on the administration route and the final concentration required. It is crucial to perform solubility and stability tests with your chosen vehicle before in vivo administration.
Q2: My compound is precipitating out of solution during preparation or administration. What can I do?
A2: Precipitation is a common issue and can be addressed by:
-
Increasing the concentration of the co-solvent (e.g., DMSO): Be mindful of potential toxicity at higher DMSO concentrations.
-
Adjusting the pH of the vehicle: The solubility of many compounds is pH-dependent.
-
Sonication: This can help to redissolve small amounts of precipitate and ensure a homogenous suspension.
-
Warming the solution: Gently warming the vehicle may improve solubility, but ensure the compound is stable at elevated temperatures.
-
Trying alternative vehicles: Consider other biocompatible solvents like PEG300, PEG400, or cyclodextrins.
Q3: I am observing high variability in my experimental results. What are the potential sources related to drug delivery?
A3: High variability can stem from several factors:
-
Inconsistent formulation: Ensure your formulation protocol is standardized and followed precisely for every experiment. This includes the order of reagent addition, mixing time, and temperature.
-
Improper administration technique: For routes like oral gavage or intraperitoneal injection, ensure consistent volume, speed of injection, and anatomical placement.
-
Animal-to-animal differences: Factors such as age, weight, and fasting state can influence drug absorption and metabolism.
-
Compound stability: If the compound is not stable in the formulation, its effective concentration will decrease over time, leading to variability.
Q4: What is the expected bioavailability of this compound?
A4: The bioavailability of this compound has not been specifically reported. However, for other mGluR2/3 agonists, oral bioavailability can be a challenge. It is recommended to conduct preliminary pharmacokinetic studies to determine the bioavailability of your specific formulation and administration route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low drug exposure in plasma/tissue | Poor solubility of this compound in the chosen vehicle. | Test alternative vehicles (e.g., PEG300, cyclodextrins). Increase the percentage of co-solvents (e.g., DMSO), monitoring for toxicity. Adjust the pH of the formulation. |
| Rapid metabolism of the compound. | Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). Change the route of administration to bypass first-pass metabolism (e.g., from oral to intraperitoneal). | |
| Inefficient absorption from the administration site. | For oral administration, consider the effect of fasting. For subcutaneous injection, rotate injection sites. | |
| Adverse events or toxicity in animals | Vehicle toxicity. | Run a vehicle-only control group to assess tolerability. Reduce the concentration of potentially toxic components like DMSO. |
| High peak plasma concentration (Cmax). | Reduce the dose. Consider a slower route of administration (e.g., subcutaneous instead of intravenous). | |
| Off-target effects of the compound. | Confirm the purity of your compound batch. Review literature for known off-target effects of mGluR2/3 agonists. | |
| Inconsistent behavioral or physiological effects | Variability in drug administration. | Ensure all personnel are trained on the administration technique. Use a consistent and calibrated dosing apparatus. |
| Formulation instability. | Prepare the formulation fresh before each experiment. Store the formulation under appropriate conditions (e.g., protected from light, at a specific temperature) and for a validated period. | |
| Animal stress. | Acclimatize animals to the experimental procedures and environment. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Objective: To determine a suitable vehicle for this compound.
-
Materials:
-
This compound powder
-
A panel of potential vehicles (e.g., Saline, 5% DMSO in saline, 10% PEG400 in saline, 5% Tween® 80 in saline)
-
Vortex mixer
-
Centrifuge
-
-
Methodology:
-
Weigh out a small, precise amount of this compound into several microcentrifuge tubes.
-
Add a defined volume of each test vehicle to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles are present, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.
-
Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV). The vehicle that yields a concentration closest to the target concentration with no visible precipitate is a good candidate for further development.
-
Protocol 2: Formulation for Intraperitoneal (IP) Injection
-
Objective: To prepare a solution of this compound for IP administration in rodents.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Sterile 0.9% saline
-
Sterile conical tubes
-
-
Methodology:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile conical tube, dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, add 5% of the final volume as DMSO.
-
Add Tween® 80 to the DMSO/compound mixture. For example, add 10% of the final volume as Tween® 80. Vortex thoroughly.
-
Slowly add the sterile saline (85% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity.
-
Use the formulation immediately or store as per stability data.
-
Visualizations
Validation & Comparative
A Comparative Efficacy Analysis of cis-LY393053 and LY354740 as mGlu2/3 Receptor Agonists
An Objective Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed comparison of the efficacy of two prominent group II metabotropic glutamate receptor (mGlu2/3) agonists, cis-LY393053 and LY354740. Both compounds have been instrumental in elucidating the physiological roles of mGlu2/3 receptors and have been investigated for their therapeutic potential in various neuropsychiatric disorders, including anxiety and schizophrenia. This document synthesizes available preclinical data to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to mGlu2/3 Receptor Agonists
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is modulated by metabotropic glutamate receptors (mGluRs).[1][2] Group II mGluRs, comprising mGlu2 and mGlu3 subtypes, are G-protein coupled receptors that are typically located presynaptically.[2][3] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[2][4] This mechanism has made mGlu2/3 receptors an attractive target for therapeutic intervention in conditions characterized by excessive glutamate transmission.
LY354740 is a well-characterized, potent, and selective mGlu2/3 receptor agonist that has been extensively used in preclinical research.[4][5] It has demonstrated efficacy in animal models of anxiety and psychosis.[6][7] this compound is a structurally related analog. This guide aims to provide a comparative overview of their efficacy based on available scientific literature.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for LY354740. Direct comparative data for this compound was not available in the public domain at the time of this review; however, data for the structurally similar and often compared compound LY379268 is included for context, as is data for another related compound, LY404039, which has been compared to LY354740.
Table 1: In Vitro Receptor Potency
| Compound | Receptor Subtype | Assay Type | Potency (EC50/Ki) | Source |
| LY354740 | human mGlu2 | cAMP Formation Assay | 5.1 ± 0.3 nM (EC50) | [4][5] |
| human mGlu3 | cAMP Formation Assay | 24.3 ± 0.5 nM (EC50) | [4][5] | |
| LY404039 | human mGlu2 | Radioligand Binding | 149 nM (Ki) | [8] |
| human mGlu3 | Radioligand Binding | 92 nM (Ki) | [8] |
Note: LY404039 is reported to be approximately 2-5 fold less potent than LY354740 in binding and functional assays.[8]
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Behavioral Endpoint | Effective Dose (ED50 or Dose Range) | Route of Administration | Source |
| LY354740 | Fear Potentiated Startle (Rat) | Anxiety-like behavior | 0.3 mg/kg | p.o. | [9] |
| Elevated Plus Maze (Rat) | Anxiety-like behavior | 0.2 mg/kg | p.o. | [9] | |
| PCP-induced Hyperlocomotion (Rat) | Psychosis-like behavior | Not significantly reversed at doses up to 100 mg/kg | p.o. | [10] | |
| Stress-induced Hyperthermia (Mouse) | Anxiety-like behavior | 10 mg/kg | s.c. | [10] | |
| Immobilization Stress-induced BDNF mRNA increase (Rat) | Stress response | 10 mg/kg | i.p. | [11] | |
| LY379268 | PCP-induced Hyperlocomotion (Rat) | Psychosis-like behavior | Effective in blocking | Not specified | [6][12] |
| Amphetamine-induced Hyperlocomotion (Rat) | Psychosis-like behavior | Effective in blocking | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
cAMP Formation Assay
This assay is used to determine the functional potency of mGlu2/3 receptor agonists by measuring their ability to inhibit the production of cyclic AMP.
-
Cell Culture: Non-neuronal cells (e.g., RGT cells) are stably transfected to express human mGlu2 or mGlu3 receptors.
-
Assay Conditions: Cells are incubated with the test compound (e.g., LY354740) at various concentrations.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Measurement: The intracellular concentration of cAMP is measured, typically using a competitive binding assay or a fluorescence-based method.
-
Data Analysis: The concentration of the agonist that produces a 50% inhibition of the forskolin-stimulated cAMP formation (EC50) is calculated.[4]
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This is a widely used animal model to assess the antipsychotic-like potential of drug candidates.
-
Animals: Male rats are used for this study.
-
Habituation: Animals are habituated to the testing environment (e.g., an open-field arena) for a set period.
-
Drug Administration: The test compound (e.g., LY354740) or vehicle is administered orally or via another relevant route.
-
PCP Administration: After a predetermined pretreatment time, phencyclidine (PCP) is administered to induce hyperlocomotion.
-
Behavioral Assessment: The locomotor activity of the rats (e.g., distance traveled, rearing frequency) is recorded and analyzed for a specific duration.
-
Data Analysis: The ability of the test compound to reverse or attenuate the PCP-induced increase in locomotor activity is quantified.[10]
Fear-Potentiated Startle in Rats
This model is used to evaluate the anxiolytic-like effects of compounds.
-
Apparatus: A startle chamber equipped to deliver a mild foot shock (unconditioned stimulus) and a conditioned stimulus (e.g., a light or tone).
-
Training: Rats are trained to associate the conditioned stimulus with the aversive unconditioned stimulus.
-
Drug Administration: The test compound (e.g., LY354740) or vehicle is administered.
-
Testing: The startle response of the rats to an acoustic stimulus is measured in the presence and absence of the conditioned stimulus.
-
Data Analysis: The degree to which the conditioned stimulus enhances the startle response (fear potentiation) is calculated, and the ability of the test compound to reduce this potentiation is determined.[9]
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The mGlu2/3 receptor signaling pathway.
Caption: A typical preclinical experimental workflow.
Conclusion
LY354740 is a potent and selective mGlu2/3 receptor agonist with demonstrated efficacy in various preclinical models of anxiety and psychosis. While direct comparative data for this compound is limited in the public scientific literature, the available information on structurally and functionally similar compounds provides a valuable framework for understanding the potential therapeutic profile of this class of molecules. The data presented in this guide highlights the importance of a multi-faceted approach to drug evaluation, encompassing in vitro potency, in vivo efficacy, and detailed characterization of experimental protocols. For researchers and drug development professionals, a thorough understanding of these comparative data points and methodologies is essential for advancing the development of novel therapeutics targeting the glutamatergic system.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY 354740 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344 | Semantic Scholar [semanticscholar.org]
- 11. The mGlu2/3 receptor agonist LY354740 suppresses immobilization stress-induced increase in rat prefrontal cortical BDNF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective mGluR2/3 Agonists: Benchmarking Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction to mGluR2/3 Agonists
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are Group II mGluRs that are coupled to Gαi/o proteins.[1][2] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release, although they are also found postsynaptically.[3][4] Due to their role in modulating glutamatergic neurotransmission, mGluR2/3 agonists have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and substance use disorders.[3] This guide focuses on a comparative analysis of key selective mGluR2/3 agonists to aid researchers in selecting appropriate tools for their studies.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and affinity of several selective mGluR2/3 agonists based on available experimental data. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Receptor Binding Affinity (Ki) of Selective mGluR2/3 Agonists
| Compound | Human mGluR2 Ki (nM) | Human mGluR3 Ki (nM) | Reference |
| LY379268 | 2.69 | 4.48 | [5] |
| LY354740 | 5 | 24 | [5] |
| LY404039 | 149 | 92 | [5][6] |
| cis-LY393053 | Data not available | Data not available |
Table 2: Functional Potency (EC50/IC50) of Selective mGluR2/3 Agonists
| Compound | Assay Type | Cell Line/Tissue | Potency (nM) | Reference |
| LY379268 | [³⁵S]GTPγS Binding | Rat Cortical Membranes | EC₅₀ = 19 | [6] |
| LY354740 | cAMP Inhibition | hM2/hM3 expressing cells | IC₅₀ (mGluR2) = 5, IC₅₀ (mGluR3) = 24 | [5] |
| LY404039 | cAMP Inhibition | hM2/hM3 expressing cells | Potent inhibition reported | |
| DCG-IV | [³⁵S]GTPγS Binding | Rat Cortical Membranes | EC₅₀ = 160 | [6] |
| This compound | Data not available | Data not available | Data not available |
Signaling Pathways of mGluR2/3 Activation
Activation of mGluR2/3 receptors initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. Additionally, mGluR2/3 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1]
Caption: Simplified signaling pathway of mGluR2/3 receptor activation.
Key Experimental Protocols
Accurate characterization of mGluR2/3 agonists relies on robust and well-defined experimental protocols. Below are detailed methodologies for three key assays used to assess agonist performance.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Experimental Workflow:
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing mGluR2/3 are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), the mGluR2/3 agonist at various concentrations, and the prepared cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and the amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
cAMP Accumulation Assay
This assay determines the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the mGluR2 or mGluR3 receptor are seeded into 96-well plates and cultured to an appropriate confluency.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a pre-warmed assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator, typically 1-10 µM) is added to stimulate cAMP production.
-
The mGluR2/3 agonist is added at various concentrations and incubated for 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Phospho-ERK1/2 Western Blot
This method is used to assess the activation of the MAPK/ERK signaling pathway downstream of mGluR2/3 activation by detecting the phosphorylation of ERK1/2.
Experimental Workflow:
Caption: Workflow for a phospho-ERK1/2 Western blot.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Cells expressing mGluR2/3 are serum-starved for several hours to reduce basal levels of ERK phosphorylation.
-
Cells are then treated with the mGluR2/3 agonist at various concentrations for different time points (e.g., 5, 10, 15, 30 minutes).
-
Following treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration of the cell lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting:
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Conclusion
The selection of an appropriate mGluR2/3 agonist is critical for elucidating the role of these receptors in health and disease. This guide provides a comparative overview of several key agonists and detailed protocols for their characterization. While quantitative data for this compound remains elusive in the public domain, the provided methodologies offer a robust framework for its future characterization and comparison with other selective mGluR2/3 agonists. Researchers are encouraged to carefully consider the specific requirements of their experimental system when choosing a compound and to validate its performance using the standardized assays described herein.
References
- 1. Metabotropic glutamate 2/3 receptor agonist (Eli Lilly and Company) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. LY-379268 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY395756, an mGluR2 agonist and mGluR3 antagonist, enhances NMDA receptor expression and function in the normal adult rat prefrontal cortex, but fails to improve working memory and reverse MK801-induced working memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Efficacy and Potency of mGluR2 Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy and potency of metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs). While the specific compound cis-LY393053 was requested, a thorough review of available scientific literature did not yield in vivo efficacy data for a compound with this designation acting as an mGluR2 PAM. Publicly available data primarily identifies LY393053 as a metabotropic glutamate receptor 5 (mGluR5) antagonist.
Therefore, this guide will focus on well-characterized mGluR2 PAMs with published in vivo data, providing a valuable resource for researchers in the field. The following sections present comparative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Comparative In Vivo Efficacy of mGluR2 PAMs
The in vivo efficacy of mGluR2 PAMs is often evaluated in rodent models of psychiatric disorders, such as schizophrenia. A common assay is the phencyclidine (PCP)-induced hyperlocomotion model, which mimics certain behavioral abnormalities associated with the condition. The data below summarizes the in vivo potency of representative mGluR2 PAMs in this model.
| Compound | Animal Model | Route of Administration | Effective Dose (ED₅₀) or Dose Range | Maximum Efficacy (% Reversal of PCP effect) | Reference |
| AZD8529 | Mouse | Subcutaneous (s.c.) | 57.8 - 115.7 mg/kg | Reverses hyperlocomotion | [1] |
| LY404039 | Rat | Not Specified | 10 mg/kg | Attenuates hyperlocomotion | [2] |
| BINA | Not Specified | Not Specified | Potent and brain penetrable | Confirmed anti-psychotic effects | [3] |
Note: Direct comparative studies under identical experimental conditions are limited. The potency and efficacy of these compounds can be influenced by factors such as the animal species, experimental protocol, and formulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for key experiments used to assess the efficacy of mGluR2 PAMs.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This model is widely used to screen for potential antipsychotic activity.
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine.
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Habituation: On the day of the experiment, animals are individually placed in open-field arenas and allowed to habituate for at least 30 minutes. Locomotor activity is monitored using automated activity tracking systems.
-
Drug Administration:
-
The test compound (e.g., an mGluR2 PAM) or vehicle is administered at predetermined doses and routes (e.g., intraperitoneal, subcutaneous, or oral).
-
After a specific pretreatment time (e.g., 30-60 minutes), animals are administered PCP (typically 3.0 mg/kg, i.p.) or saline.[4]
-
-
Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period, typically 60-90 minutes, immediately following PCP administration.
-
Data Analysis: The total distance traveled or other locomotor parameters are analyzed. The percentage reversal of the PCP-induced effect by the test compound is calculated.
Workflow for PCP-Induced Hyperlocomotion Assay
Caption: Workflow of the PCP-induced hyperlocomotion experiment.
Contextual Fear Conditioning in Rodents
This paradigm assesses associative learning and memory, which can be impaired in psychiatric disorders.
Objective: To evaluate the effect of a test compound on the acquisition, consolidation, or retrieval of fear memory.
Animals: Male C57BL/6 mice are frequently used.
Procedure:
-
Training (Day 1):
-
The animal is placed in a conditioning chamber.
-
After a baseline exploration period (e.g., 2 minutes), an unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-1.0 mA for 1-2 seconds), is delivered.[5]
-
The animal is removed from the chamber after a short period following the shock.
-
-
Contextual Fear Testing (Day 2):
-
The animal is returned to the same conditioning chamber.
-
No shock is delivered.
-
Freezing behavior, a fear response, is recorded and quantified over a period of several minutes.
-
-
Drug Administration: The test compound can be administered before training to assess effects on acquisition, immediately after training to assess effects on consolidation, or before testing to assess effects on retrieval.
-
Data Analysis: The percentage of time spent freezing during the context test is calculated and compared between treatment groups.
Experimental Workflow for Contextual Fear Conditioning
Caption: Protocol for a two-day contextual fear conditioning experiment.
Signaling Pathways
Understanding the underlying molecular mechanisms is critical for drug development. The diagrams below illustrate the signaling pathways for mGluR2 and mGluR5.
mGluR2 Signaling Pathway
mGluR2 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi/o).
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
Selectivity Profile of cis-LY393053 Against Other Glutamate Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of cis-LY393053 against various glutamate receptors. Due to the limited availability of publicly accessible, quantitative binding and functional data for the specific cis-isomer of LY393053, this document summarizes the known qualitative activity of the LY393053 compound (often described as a cis/trans mixture) and outlines the standard experimental protocols used to determine such selectivity profiles.
Introduction to Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into two main families: ionotropic and metabotropic. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission and include AMPA, Kainate, and NMDA receptors. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. The mGluRs are further divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.
Caption: Classification of Glutamate Receptors.
Selectivity Profile of LY393053
Metabotropic Glutamate Receptors (mGluRs)
| Receptor Subtype | Reported Activity of LY393053 (cis/trans mixture) | This compound Quantitative Data (Ki/IC50/EC50) |
| Group I | ||
| mGluR1 | Antagonist | Data not available |
| mGluR5 | Antagonist | Data not available |
| Group II | ||
| mGluR2 | Agonist | Data not available |
| mGluR3 | Agonist | Data not available |
| Group III | ||
| mGluR4 | Agonist | Data not available |
| mGluR6 | Agonist | Data not available |
| mGluR7 | Agonist | Data not available |
| mGluR8 | Agonist | Data not available |
Ionotropic Glutamate Receptors (iGluRs)
There is a significant lack of publicly available data on the activity of this compound at ionotropic glutamate receptors. Standard selectivity profiling would typically include binding or functional assays against these receptor subtypes.
| Receptor Subtype | Reported Activity of LY393053 (cis/trans mixture) | This compound Quantitative Data (Ki/IC50) |
| AMPA | Data not available | Data not available |
| Kainate | Data not available | Data not available |
| NMDA | Data not available | Data not available |
Experimental Protocols
The determination of a compound's selectivity profile involves a series of standardized in vitro assays. The two primary methods are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a known radiolabeled ligand.
Caption: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected to express a specific glutamate receptor subtype. The cells are harvested, and the cell membranes are isolated through centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand for the target receptor and a range of concentrations of the test compound (this compound).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition binding curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For Gq-coupled mGluRs (Group I), a common method is to measure changes in intracellular calcium concentration. For Gi/Go-coupled mGluRs (Groups II and III), assays often measure the inhibition of adenylyl cyclase activity.
Comparative Analysis of cis-LY393053 and Alternative mGluR5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings related to cis-LY393053, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other relevant alternatives. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways to support informed decisions in research and development.
Introduction to this compound
This compound is an active compound that functions as a negative allosteric modulator of mGluR5, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. A key characteristic of this compound is its reported membrane impermeability, which makes it a valuable tool for distinguishing between the effects of cell surface and intracellular mGluR5 signaling.[1]
Quantitative Comparison of mGluR5 Negative Allosteric Modulators
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| MPEP | [3H]MPEP Binding | Rat | 16 | [2] | |
| MTEP | [3H]MPEP Binding | Rat | 42 | [2] | |
| Fenobam | Radioligand Displacement | Human | 16 | [3] | |
| Basimglurant | Radioligand Displacement | Human | 1.8 | [3] | |
| Mavoglurant | Radioligand Displacement | Human | 12 | [3] | |
| Dipraglurant | Radioligand Displacement | Human | 25 | [3] |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to characterize mGluR5 NAMs.
Phosphoinositide (PI) Hydrolysis Assay
This assay is a functional measure of Gq-coupled receptor activation, such as mGluR5.
-
Cell Culture: HEK293 cells stably expressing the human or rat mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Labeling: Cells are seeded in 96-well plates and incubated overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Assay: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound (e.g., this compound or an alternative NAM) at various concentrations for a specified period.
-
Stimulation: An mGluR5 agonist, such as glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptor and induce PI hydrolysis.[4]
-
Measurement: The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography. The radioactivity is then quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
This assay measures the affinity of a compound for the mGluR5 receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing mGluR5 or from brain tissue known to have high mGluR5 expression (e.g., striatum or hippocampus).
-
Radioligand: A radiolabeled mGluR5 antagonist, such as [3H]MPEP, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by mGluR5 and a typical experimental workflow for characterizing mGluR5 NAMs.
Caption: mGluR5 signaling cascade and point of inhibition by NAMs.
Caption: A typical experimental workflow for mGluR5 NAM characterization.
Conclusion
This compound serves as a valuable research tool, particularly for its utility in dissecting the roles of spatially distinct mGluR5 populations. While a direct quantitative comparison of its in vitro potency with other NAMs is limited by the availability of public data, the provided information on alternative compounds and standardized experimental protocols offers a framework for its evaluation. The signaling pathways and experimental workflows visualized in this guide provide a conceptual foundation for designing and interpreting experiments aimed at understanding the therapeutic potential of mGluR5 modulation. Researchers are encouraged to use the detailed protocols to generate reproducible data and contribute to a more comprehensive understanding of the pharmacology of this compound and other mGluR5 NAMs.
References
- 1. Striatal mGlu5-mediated synaptic plasticity is independently regulated by location-specific receptor pools and divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-LY393053 and Non-Pharmacological Interventions in Neurodevelopmental and Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational mGluR5 negative allosteric modulator, cis-LY393053, with established non-pharmacological interventions for conditions where mGluR5 modulation is a therapeutic target, primarily Fragile X Syndrome and anxiety disorders. This document synthesizes preclinical data for this compound's therapeutic class and clinical evidence for non-pharmacological approaches to offer a comprehensive overview for research and development professionals.
Introduction to this compound and mGluR5 Antagonism
This compound is a research compound that acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of several neurological and psychiatric conditions, including Fragile X Syndrome (FXS), anxiety disorders, and addiction. By antagonizing mGluR5, this compound and similar compounds aim to correct downstream signaling abnormalities.
The "mGluR theory" of Fragile X Syndrome posits that the absence of the fragile X mental retardation protein (FMRP) leads to exaggerated signaling through mGluR5, resulting in increased protein synthesis and deficits in synaptic plasticity[1]. This theory has driven the development of mGluR5 antagonists as a potential therapeutic strategy for FXS[1].
Signaling Pathway of mGluR5
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5) and the proposed mechanism of action for antagonists like this compound.
Comparison of Therapeutic Approaches
This section compares the efficacy and methodologies of mGluR5 antagonists (represented by clinical trial data for mavoglurant, a functionally similar compound) and non-pharmacological interventions for Fragile X Syndrome and anxiety disorders.
Fragile X Syndrome
Fragile X Syndrome is a genetic disorder characterized by intellectual disability, behavioral challenges, and distinct physical features. It is the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder[2].
Pharmacological Approach: mGluR5 Antagonism (Mavoglurant)
Mavoglurant is a selective mGluR5 antagonist that was investigated in clinical trials for the treatment of behavioral symptoms in individuals with Fragile X Syndrome.
| Trial Identifier | Population | Intervention | Primary Outcome Measure | Key Findings |
| NCT01253629 | Adults (18-45 years) with FXS | Mavoglurant (25, 50, or 100 mg twice daily) or placebo for 12 weeks | Change from baseline in the Aberrant Behavior Checklist-Community Edition, FXS-specific algorithm (ABC-CFX) score | Did not meet the primary efficacy endpoint. No significant improvement in behavioral symptoms compared to placebo.[3][4] |
| NCT01357239 | Adolescents (12-17 years) with FXS | Mavoglurant (25, 50, or 100 mg twice daily) or placebo for 12 weeks | Change from baseline in the ABC-CFX score | Did not meet the primary efficacy endpoint. No significant improvement in behavioral symptoms compared to placebo.[3][4] |
Experimental Protocol: Mavoglurant Clinical Trials
The two Phase 2b studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials. Participants were stratified by the methylation status of the FMR1 gene. The primary efficacy endpoint was the change in the ABC-CFX score after 12 weeks of treatment. Safety and tolerability were also assessed[3].
Non-Pharmacological Interventions: Behavioral and Educational Therapies
A combination of behavioral therapies, educational interventions, and symptomatic pharmacotherapy is currently the most effective treatment for FXS[5]. These interventions are highly individualized and aim to improve developmental outcomes and quality of life.
| Intervention Type | Targeted Outcomes | Reported Efficacy |
| Behavioral Interventions (e.g., Applied Behavior Analysis - ABA) | Reduction in problem behaviors, improvement in social and adaptive skills. | Substantial improvements in problem behavior and family quality of life have been demonstrated in case studies and small-scale trials.[4] |
| Speech and Language Therapy | Improved communication skills and language development. | A cornerstone of FXS management, with evidence supporting its role in improving communication abilities[6]. |
| Occupational and Physical Therapy | Enhanced fine motor skills, sensory processing, and activities of daily living. | Integral to addressing motor skill deficits and improving physical independence[6]. |
Experimental Protocol: Behavioral Intervention for Problem Behavior in FXS
A study by Moskowitz et al. utilized a multiple baseline design to evaluate a multicomponent behavioral intervention for three children with FXS. The intervention included functional behavior assessment to identify the triggers and consequences of problem behaviors, followed by the implementation of individualized support plans. Data on the frequency and severity of problem behaviors were collected by parents and trained observers[4].
Anxiety Disorders
Anxiety disorders are a group of mental health conditions characterized by excessive fear and anxiety. Non-pharmacological interventions, particularly Cognitive Behavioral Therapy (CBT), are considered first-line treatments[7].
Pharmacological Approach: Preclinical Evidence for mGluR5 Antagonism
While clinical data for this compound in anxiety is not available, preclinical studies with mGluR5 antagonists have shown anxiolytic-like effects in animal models.
Due to the lack of specific published data for this compound in animal models of anxiety, a quantitative comparison table cannot be generated at this time. Research in this area is ongoing.
Non-Pharmacological Intervention: Cognitive Behavioral Therapy (CBT)
CBT is a form of psychotherapy that focuses on identifying and changing maladaptive thought patterns and behaviors. It has a strong evidence base for the treatment of various anxiety disorders.
| Study Type | Population | Outcome Measure | Effect Size (Hedges' g) |
| Meta-analysis of Randomized Controlled Trials | Adults with various anxiety disorders | Anxiety Symptoms | 0.73 (vs. placebo)[7] |
| Meta-analysis | Patients with anxiety disorders | Quality of Life | 0.56 (controlled effect size)[8] |
| Randomized Controlled Trial | Adults with Generalized Anxiety Disorder (GAD) | GAD Symptom Composite | 1.86 (within-treatment)[9] |
Experimental Protocol: Randomized Controlled Trial of CBT for GAD
In a study by Newman et al., 83 participants with a principal diagnosis of GAD were randomly assigned to either CBT plus supportive listening or CBT plus an interpersonal and emotional processing module. Treatment consisted of 12 sessions delivered by doctoral-level psychologists. Assessments were conducted at pretreatment, posttreatment, and at 6-month, 1-year, and 2-year follow-ups using a composite of self-report and assessor-rated GAD symptom measures, including the Penn State Worry Questionnaire and the Hamilton Anxiety Rating Scale[9].
Summary and Future Directions
The comparison between this compound and non-pharmacological interventions highlights the different stages of development and evidence bases for these approaches. While mGluR5 antagonists like mavoglurant have faced challenges in demonstrating clinical efficacy for Fragile X Syndrome, the underlying theory remains a compelling area of research. Further preclinical investigation of compounds like this compound is necessary to delineate their potential therapeutic window and identify patient populations most likely to respond.
In contrast, non-pharmacological interventions such as behavioral therapies for FXS and CBT for anxiety disorders are established, evidence-based treatments. The quantitative data, particularly for CBT in anxiety, demonstrates robust and lasting effects on both symptoms and quality of life.
For drug development professionals, this guide underscores the importance of considering the existing landscape of effective non-pharmacological treatments when designing clinical trials for novel pharmacological agents. Head-to-head comparisons or studies evaluating combination therapies could provide valuable insights into the optimal management of these complex disorders. Future research should also focus on identifying biomarkers that can predict treatment response to both pharmacological and non-pharmacological interventions, paving the way for more personalized and effective therapeutic strategies.
References
- 1. Modeling fragile X syndrome in the Fmr1 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatments for Fragile X Syndrome: A Closer Look at the Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized Controlled Trial of Cognitive-Behavioral Therapy for Generalized Anxiety Disorder with Integrated Techniques from Emotion-focused and Interpersonal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of cis-LY393053 Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comprehensive evaluation of the specificity of cis-LY393053, a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), in comparison to other widely used mGluR5 antagonists: MPEP, MTEP, and fenobam. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Introduction to this compound and mGluR5 Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the endogenous glutamate binding site, have emerged as valuable research tools and potential therapeutic agents.
This compound is a potent and selective non-competitive antagonist of both mGluR1 and mGluR5. A key characteristic of this compound is its limited membrane permeability, which makes it a valuable tool for distinguishing between the signaling of cell surface and intracellular receptor populations. This guide will delve into the specificity of this compound's action by comparing its binding and functional profile with those of other well-characterized mGluR5 NAMs.
Comparative Analysis of mGluR5 Antagonist Specificity
To objectively evaluate the specificity of this compound, it is essential to compare its binding affinity and functional potency against a panel of relevant receptors alongside alternative mGluR5 antagonists. The following tables summarize the available quantitative data for this compound, MPEP, MTEP, and fenobam.
Table 1: Comparative Binding Affinities (Ki) of mGluR5 Antagonists
| Compound | mGluR5 (human) | mGluR1 (human) | Off-Target Receptors | Reference |
| This compound | Data not available | Data not available | Data not available | |
| MPEP | 12 nM | >10,000 nM | NMDA (micromolar affinity) | [1] |
| MTEP | 16 nM | >100,000 nM | MAO-A (IC50 = 30 µM) | [2] |
| Fenobam | 31 nM (human recombinant) | >10,000 nM | Data not available |
Note: The lack of publicly available, direct quantitative binding data for this compound across a broad receptor panel is a significant limitation in performing a comprehensive specificity comparison. The data for MPEP, MTEP, and fenobam are provided for context.
Table 2: Comparative Functional Antagonism (IC50) of mGluR5 Antagonists
| Compound | mGluR5 (human) | mGluR1 (human) | Assay Type | Reference |
| This compound | Data not available | Data not available | ||
| MPEP | 36 nM | >100 µM | PI Hydrolysis | |
| MTEP | 5 nM | >100 µM | Calcium Flux | [2] |
| Fenobam | 58 nM | >10,000 nM | Calcium Response |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to assess its specificity.
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade primarily through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Non-competitive antagonists like this compound bind to an allosteric site on the receptor, preventing this cascade from being initiated by glutamate.
Figure 1. Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a fundamental method for determining the affinity of a compound for a specific receptor. The workflow involves incubating a radiolabeled ligand that is known to bind to the target receptor with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is then measured to determine its binding affinity (Ki).
Figure 2. General workflow for a radioligand binding assay to determine binding affinity.
Experimental Workflow: Functional Assay (Calcium Mobilization)
Functional assays measure the biological response elicited by a compound. For mGluR5, a common functional assay is the measurement of intracellular calcium mobilization. Cells expressing mGluR5 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist, the increase in intracellular calcium is measured as a change in fluorescence. The ability of an antagonist like this compound to inhibit this response is quantified to determine its functional potency (IC50).
Figure 3. General workflow for a calcium mobilization functional assay.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol (General)
This protocol is a generalized procedure for determining the binding affinity of a test compound for mGluR5 using a competition binding assay with a radiolabeled antagonist (e.g., [3H]MPEP).
1. Materials:
- HEK293 cells stably expressing human mGluR5.
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).[1]
- Radioligand: [3H]MPEP (specific activity ~60-90 Ci/mmol).[1]
- Unlabeled MPEP (for non-specific binding determination).[1]
- Test compound (this compound).
- 96-well plates.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.
- Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).[1]
2. Membrane Preparation:
- Culture HEK293-mGluR5 cells to confluency.
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet and resuspend in a suitable buffer for storage at -80°C.
- Determine protein concentration using a standard protein assay.
3. Binding Assay:
- In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [3H]MPEP (typically at or below its Kd).
- For total binding, add only [3H]MPEP and assay buffer.
- For non-specific binding, add [3H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).[1]
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[1]
4. Filtration and Counting:
- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay Protocol: Inositol Monophosphate Accumulation
This protocol measures the functional antagonism of mGluR5 by quantifying the inhibition of agonist-induced inositol monophosphate (IP1) accumulation, a downstream product of PLC activation.[3]
1. Materials:
- Cells expressing mGluR5 (e.g., HEK293 or primary neurons).
- Cell culture medium.
- Stimulation buffer.
- mGluR5 agonist (e.g., DHPG).[3]
- Test compound (this compound).
- Lithium chloride (LiCl) to inhibit IP1 degradation.[3]
- IP-One HTRF assay kit or materials for [³H]-myo-inositol labeling.[3]
2. Cell Culture and Treatment:
- Plate cells in a 96-well plate and culture until they reach the desired confluency.
- If using the radiolabeling method, incubate cells overnight with myo-[³H]inositol.[3]
- Wash cells with stimulation buffer.
- Pre-incubate cells with various concentrations of the test compound (this compound) for a defined period.
3. Agonist Stimulation and Lysis:
- Add the mGluR5 agonist along with LiCl to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.[3]
- Lyse the cells according to the assay kit manufacturer's instructions.
4. Detection and Analysis:
- HTRF Assay: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate and incubate. Read the plate on an HTRF-compatible reader.[3]
- Radiolabeling Assay: Separate the accumulated [³H]-inositol phosphates using anion-exchange chromatography and quantify using a scintillation counter.[3]
- Plot the response (HTRF ratio or radioactive counts) against the logarithm of the antagonist concentration.
- Determine the IC50 value using non-linear regression.
Conclusion and Future Directions
This compound is a valuable pharmacological tool, particularly for its utility in distinguishing between cell surface and intracellular mGluR5 signaling due to its membrane impermeability. However, a comprehensive evaluation of its specificity is currently hampered by the limited availability of public quantitative binding and functional data across a wide range of molecular targets.
To fully establish the specificity of this compound, further research is warranted. Specifically, comprehensive receptor screening panels are needed to determine its binding affinities (Ki) and functional potencies (IC50) at a broad array of GPCRs, ion channels, and enzymes. Direct, head-to-head comparative studies with other mGluR5 antagonists such as MPEP, MTEP, and fenobam, performed under identical experimental conditions, would provide the most definitive assessment of its relative selectivity. Such data would be invaluable to the research community, enabling more precise experimental design and more accurate interpretation of results when using this important pharmacological agent.
References
A Comparative Meta-Analysis of the mGluR5 Antagonist LY393053 and Related Compounds
For Immediate Release
This guide provides a comprehensive meta-analysis of research outcomes for the metabotropic glutamate receptor 5 (mGluR5) antagonist, LY393053. It is intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to offer an objective comparison with other mGluR5 antagonists, primarily MPEP and Fenobam.
Introduction to mGluR5 Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and chronic pain. Consequently, mGluR5 has emerged as a significant therapeutic target. Negative allosteric modulators (NAMs) of mGluR5, such as LY393053, MPEP, and Fenobam, represent a promising class of compounds that can dampen excessive glutamate signaling.
Quantitative Comparison of mGluR5 Antagonists
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of LY393053 and its key comparators, MPEP and Fenobam. These values are critical for understanding the relative potency and efficacy of these compounds.
| Compound | Assay Type | Species/Cell Line | Parameter | Value (nM) | Reference |
| MPEP | Radioligand Binding | Human recombinant mGlu5 | Ki ([3H]-MPEP displacement) | 35.6 | [1] |
| Calcium Mobilization | HEK293 cells (human mGlu5) | IC50 (quisqualate-induced) | 7.0 | [1] | |
| Phosphoinositide Hydrolysis | L(tk-) cells (human mGlu5) | IC50 | 36 | [2] | |
| Fenobam | Radioligand Binding | Human recombinant mGlu5 | Kd | 31 | [3][4] |
| Calcium Mobilization | L(tk-) cells (human mGlu5) | IC50 | 110 | [1] | |
| Phosphoinositide Hydrolysis | L(tk-) cells (human mGlu5) | IC50 | 30 | [1] | |
| Functional Assay | Human mGluR5 | IC50 | 30 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize mGluR5 antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.[1]
-
Membrane Preparation: HEK293 cells stably expressing the human mGluR5 receptor are cultured, harvested, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes.[1]
-
Binding Reaction: The prepared membranes are incubated with a known concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]-MPEP) and varying concentrations of the test compound.
-
Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound. The radioactivity on the filters is then measured using a scintillation counter.[1]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from total binding. The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures a compound's ability to inhibit the mGluR5-mediated increase in intracellular inositol phosphates, a key downstream signaling event.[5][6]
-
Cell Culture and Labeling: Cells expressing mGluR5 (e.g., rat cortical neurons or HEK293 cells) are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.[5][7]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., MPEP, Fenobam) before stimulation with an mGluR5 agonist (e.g., quisqualate or DHPG).[2][3]
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The inositol phosphates are then extracted and separated from free inositol using ion-exchange chromatography.[5]
-
Quantification: The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the agonist-induced PI hydrolysis in the presence and absence of the antagonist. The data are then fitted to a dose-response curve to calculate the IC50 value.[2]
Visualizations
mGluR5 Signaling Pathway
The activation of mGluR5 by the neurotransmitter glutamate initiates a cascade of intracellular events. This pathway is a primary target for the therapeutic action of antagonists like LY393053.
Figure 1: mGluR5 signaling cascade upon glutamate binding.
Experimental Workflow: In Vivo Analgesic Efficacy Testing
The following diagram illustrates a typical workflow for assessing the analgesic effects of an mGluR5 antagonist in a preclinical model of inflammatory pain.[8][9]
Figure 2: Workflow for in vivo analgesic efficacy testing.
Conclusion
This guide provides a comparative overview of the mGluR5 antagonist LY393053 and related compounds. While there is a notable lack of publicly available quantitative data for LY393053, the provided information on its comparators, MPEP and Fenobam, along with detailed experimental protocols and visual aids, offers a valuable resource for researchers in the field. Further studies are warranted to fully characterize the pharmacological profile of LY393053 and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenobam | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 5. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Analgesic Effect of the GLS Inhibitor 6-Diazo-5-Oxo-L-Norleucine in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling cis-LY393053
Disclaimer: A specific Safety Data Sheet (SDS) for cis-LY393053 is not publicly available. This guide is based on general best practices for handling potent, novel research compounds where the full toxicological profile is unknown. It is imperative to supplement this information with a thorough risk assessment and to consult the supplier-provided SDS when it becomes available.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial and should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and multiple layers of skin protection are essential to prevent exposure. |
| Solution Preparation | - Work within a certified chemical fume hood or other ventilated enclosure.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Standard lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Standard lab coat.- Safety glasses.- Chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize the risk of exposure.
Step 1: Pre-Experiment Preparation
-
Consult Safety Information: Before beginning any work, review all available safety information and conduct a thorough risk assessment for the planned procedures.[1]
-
Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions. Decontaminate the work surfaces before and after use. Have a spill kit readily available.
Step 2: Personal Protective Equipment (PPE) Adherence
-
Don PPE: Put on the appropriate PPE as outlined in the table above before handling the compound. Ensure all PPE is in good condition and properly fitted.
Step 3: Compound Handling
-
Weighing: Whenever possible, weigh the solid compound within a containment device such as a glove box or a ventilated balance enclosure. If this is not available, use a certified chemical fume hood.
-
Dissolving: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
Step 4: Decontamination
-
Equipment: Clean all equipment that has come into contact with this compound with an appropriate solvent or deactivating solution.
-
Work Surfaces: Thoroughly decontaminate all work surfaces after the experiment is complete.
Step 5: Doffing PPE
-
Remove PPE: Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection. Wash hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect human health and the environment.[2]
-
This compound Waste:
-
Collect all waste containing this compound (both solid and liquid) in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Potent Compound - Toxicity Unknown").
-
Dispose of this waste through a certified hazardous waste vendor in accordance with local, state, and federal regulations.[2]
-
-
Contaminated Labware (e.g., vials, pipette tips):
-
Collect all contaminated disposable labware in a designated, puncture-resistant, and sealed container.
-
Label the container as "Hazardous Waste" with the name of the compound.[1]
-
Do not overfill waste containers.
-
-
Contaminated PPE (e.g., gloves, lab coat):
-
Carefully doff all contaminated PPE to avoid self-contamination.
-
Place disposable PPE in a sealed bag or container labeled as hazardous waste.[1]
-
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling potent research compounds like this compound.
Caption: Safe handling workflow for potent research compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
